BMS-707035
描述
HIV Integrase Inhibitor is an agent that blocks the activity of the human immunodeficiency virus (HIV) integrase enzyme.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
HIV-1 integrase strand transfer inhibito
属性
IUPAC Name |
2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O5S/c1-21-16(25)14(23)13(15(24)19-10-11-4-6-12(18)7-5-11)20-17(21)22-8-2-3-9-28(22,26)27/h4-7,23H,2-3,8-10H2,1H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIWZCGZPBJWBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N=C1N2CCCCS2(=O)=O)C(=O)NCC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025869 | |
| Record name | 2-(1,1-Dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
729607-74-3 | |
| Record name | BMS-707035 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0729607743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HIV Integrase Inhibitor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(1,1-Dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-707035 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PR4P7YOKT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BMS-707035
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of BMS-707035 Function
This compound is a potent and specific, orally active, pyrimidine carboxamide-based inhibitor of HIV-1 integrase.[1][2][3][4] Its primary mechanism of action is the allosteric inhibition of the strand transfer step of viral DNA integration into the host genome.[1][2][5] This targeted action makes it a member of the integrase strand transfer inhibitor (INSTI) class of antiretroviral drugs.[3][4] The development of this compound was guided by structure-activity relationships (SARs) and X-ray crystallography, leading to a compound with excellent antiviral activity and favorable preclinical profiles that was advanced into Phase I clinical trials.[3]
Molecular Target and Binding
The molecular target of this compound is the HIV-1 integrase (IN) enzyme, a key component of the retroviral pre-integration complex (PIC).[2][5] this compound specifically inhibits the strand transfer activity of integrase with high potency.[1][2][5] The binding of this compound to the integrase enzyme is reversible and occurs at a site that is mutually exclusive with the binding of the target DNA.[1][2][5] This competitive inhibition is demonstrated by the fact that increasing concentrations of target DNA can overcome the inhibitory effect of this compound.[1][2][5]
Several key molecular interactions govern the binding of this compound to HIV-1 integrase. The glutamine residue at position 148 (Gln148) of the integrase enzyme is crucial for the binding of the inhibitor.[1] Furthermore, the binding affinity is influenced by the four terminal bases at the 5' end of the pre-processed U5 long terminal repeat (LTR) of the viral DNA.[1][2] The 3' terminus of the viral LTR has been shown to retard the association rate of this compound with the integrase enzyme by modulating the kinetics of binding and dissociation.[1][2]
Quantitative Analysis of In Vitro Activity
The following tables summarize the key quantitative data reported for this compound in various in vitro assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Description |
| IC50 (Enzymatic) | 3 nM[4] | 50% inhibitory concentration against HIV-1 integrase strand transfer activity in an enzymatic assay. |
| IC50 (Enzymatic) | 15 nM[1][2][6] | 50% inhibitory concentration against HIV-1 integrase strand transfer activity in an enzymatic assay. |
| IC50 (Enzymatic) | 14 nM[7] | 50% inhibitory concentration against HIV-1 integrase DNA strand transfer. |
| EC50 (Antiviral) | 2 nM (in 10% FBS)[4] | 50% effective concentration for inhibiting HIV-1 replication in the presence of 10% fetal bovine serum. |
| EC50 (Antiviral) | 17 nM (in 15 mg/mL HSA)[4] | 50% effective concentration for inhibiting HIV-1 replication in the presence of 15 mg/mL human serum albumin. |
Table 2: Cytotoxicity and Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Description |
| CC50 (Cytotoxicity) | ≥45 μM[4] | Various cell lines | 50% cytotoxic concentration. |
| CYP Inhibition | ≥40 μM[4] | Human | 50% inhibitory concentration against cytochrome P450 enzymes. |
| Clearance | Low[4] | Rat, Dog, Monkey | Rate of elimination of the drug. |
| Elimination Half-life | Moderate to Long[4] | Rat, Dog, Monkey | Time for the drug concentration to reduce by half. |
Signaling Pathway and Experimental Workflow Visualizations
HIV-1 Integration and Inhibition by this compound
The following diagram illustrates the key steps of HIV-1 integration and the point of intervention for this compound.
Caption: HIV-1 integration pathway and the inhibitory action of this compound on the strand transfer step.
Experimental Workflow: HIV-1 Integrase Strand Transfer Assay
The following diagram outlines a typical workflow for an in vitro assay to determine the inhibitory activity of a compound like this compound against HIV-1 integrase.
Caption: A generalized workflow for an HIV-1 integrase strand transfer inhibition assay.
Experimental Protocols
While the precise, proprietary experimental protocols used by Bristol-Myers Squibb are not publicly available, the following are detailed, generalized methodologies for the key experiments cited in the characterization of this compound, based on standard practices in the field.
HIV-1 Integrase Strand Transfer Assay (In Vitro)
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the strand transfer activity of recombinant HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide mimicking the viral DNA long terminal repeat (vDNA), typically 5'-end labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Oligonucleotide representing the target DNA (tDNA).
-
Assay Buffer: Typically contains a buffering agent (e.g., MOPS), salt (e.g., NaCl), a reducing agent (e.g., DTT), and a divalent cation (e.g., Mg²⁺ or Mn²⁺).
-
This compound stock solution in DMSO.
-
Stop Solution: Contains a strong chelating agent (e.g., EDTA), loading dye, and a denaturing agent (e.g., formamide).
-
Polyacrylamide gel for electrophoresis.
-
Phosphorimager or fluorescence scanner.
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a fixed concentration of recombinant HIV-1 integrase, and the labeled vDNA substrate.
-
Compound Addition: Add serial dilutions of this compound (or DMSO as a vehicle control) to the reaction mixtures.
-
Pre-incubation: Incubate the mixtures for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the integrase.
-
Reaction Initiation: Initiate the strand transfer reaction by adding the tDNA substrate to the mixtures.
-
Reaction Incubation: Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the gel using a phosphorimager or fluorescence scanner. Quantify the intensity of the bands corresponding to the strand transfer products and the unreacted vDNA substrate.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Antiviral Activity Assay (Cell-Based)
Objective: To determine the 50% effective concentration (EC50) of this compound for inhibiting HIV-1 replication in a cell culture model.
Materials:
-
A susceptible cell line (e.g., MT-4 cells or peripheral blood mononuclear cells).
-
A laboratory-adapted or clinical isolate of HIV-1.
-
Cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound stock solution in DMSO.
-
A method to quantify viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter virus system).
-
A cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo).
Procedure:
-
Cell Seeding: Seed the susceptible cells into a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.
-
Viral Infection: Infect the cells with a known amount of HIV-1.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-5 days) at 37°C in a CO₂ incubator.
-
Quantification of Viral Replication: After the incubation period, collect the cell culture supernatant and quantify the extent of viral replication using a chosen method (e.g., p24 ELISA).
-
Cell Viability Assessment: To assess the cytotoxicity of the compound, add a cell viability reagent to the cells and measure the signal according to the manufacturer's instructions.
-
Data Analysis:
-
EC50 Determination: Plot the percentage of inhibition of viral replication against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50.
-
CC50 Determination: Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the 50% cytotoxic concentration (CC50).
-
Selectivity Index (SI): Calculate the SI as the ratio of CC50 to EC50.
-
Resistance Profile
As with other antiretroviral agents, resistance to this compound can emerge through mutations in the HIV-1 integrase gene. Several integrase mutations have been identified that confer resistance to this class of inhibitors, including V75I, Q148R, V151I, and G163R.[1][2][5] The development and characterization of second and third-generation INSTIs have been driven by the need to overcome resistance to earlier compounds in this class.
Conclusion
This compound is a well-characterized HIV-1 integrase strand transfer inhibitor with potent in vitro activity. Its mechanism of action is centered on the allosteric inhibition of the catalytic strand transfer step of viral DNA integration, a critical process in the HIV-1 life cycle. The comprehensive preclinical evaluation of this compound, including detailed enzymatic and cell-based assays, provided the foundation for its advancement into clinical development. Understanding the specific molecular interactions, quantitative activity, and potential for resistance is crucial for the rational design of next-generation INSTIs and for optimizing their use in clinical practice.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. The discovery and preclinical evaluation of this compound, a potent HIV-1 integrase strand transfer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. Compound this compound - Chemdiv [chemdiv.com]
- 7. caymanchem.com [caymanchem.com]
A Comprehensive Technical Guide to BMS-707035
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Structure and Properties
BMS-707035 is an investigational small molecule drug.[1] Its chemical formula is C17H19FN4O5S, and it has a molecular weight of 410.4 g/mol .[1]
IUPAC Name: 2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide[1]
Synonyms: BMS 707035, HIV Integrase Inhibitor[1]
Chemical Structure:
Caption: HIV-1 Integration Pathway and Inhibition Point of this compound.
General Drug Discovery and Development Workflow
This diagram outlines a typical workflow for the discovery and preclinical development of a compound like this compound.
Caption: A Generalized Drug Discovery and Preclinical Development Workflow.
This document is intended for informational purposes for a scientific audience and does not constitute medical advice.
References
The Discovery and Development of BMS-707035: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-707035 is a potent, orally active inhibitor of HIV-1 integrase strand transfer (INSTI) that was selected for clinical development by Bristol-Myers Squibb. Its discovery stemmed from the systematic optimization of a series of N-methylpyrimidinone carboxamides. This technical guide provides an in-depth overview of the discovery, mechanism of action, key experimental data, and preclinical development of this compound.
Discovery and Optimization
The development of this compound was guided by structure-activity relationships (SARs) and the X-ray crystal structure of a precursor compound.[1] Researchers focused on optimizing N-methylpyrimidinone carboxamides, which led to the design of a spirocyclic series and ultimately to the morpholino-fused pyrimidinone series, to which this compound belongs.[1] This bicyclic scaffold demonstrated improved antiviral activity and pharmacokinetic profiles compared to its spirocyclic analogs.[1] The culmination of this research was the selection of this compound (also referred to as 13a in some literature) for advancement into Phase I clinical trials based on its excellent antiviral potency, favorable preclinical profile, and acceptable in vitro and in vivo toxicity.[1]
Mechanism of Action
This compound is a specific and reversible inhibitor of HIV-1 integrase, a critical enzyme in the viral replication cycle.[2][3] Integrase facilitates the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. This compound specifically targets the strand transfer step, effectively blocking the integration of the viral genome and thus halting viral replication.[2] The binding of this compound to the integrase enzyme and the binding of the target DNA to the enzyme are mutually exclusive events.[2] The potency of this compound is influenced by the terminal bases of the viral long terminal repeat (LTR), and the Gln148 residue of the integrase enzyme is crucial for its binding.[2]
dot
Caption: HIV-1 Replication Cycle and the Point of Inhibition by this compound.
In Vitro Activity
This compound demonstrates potent activity against HIV-1 in various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Conditions |
| IC50 (Integrase Inhibition) | 3 nM[4] | Enzyme inhibitory assay |
| 15 nM[2] | Blocks HIV IN strand transfer activity | |
| EC50 (Antiviral Activity) | 2 nM[4] | 10% Fetal Bovine Serum |
| 17 nM[4] | 15 mg/mL human serum albumin | |
| CC50 (Cytotoxicity) | ≥45 µM[4] | Multiple cell lines |
| CYP Inhibition | ≥40 µM[4] | - |
Table 1: In Vitro Activity of this compound
Preclinical Pharmacokinetics
Pharmacokinetic studies were conducted in several preclinical species, revealing that this compound has low clearance and a moderate to long elimination half-life.[4]
| Species | Clearance (CL) | Half-life (t1/2) |
| Rat | Low | Moderate to Long |
| Dog | Low | Moderate to Long |
| Monkey | Low | Moderate to Long |
Table 2: Summary of Preclinical Pharmacokinetic Profile of this compound
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies used to assess the activity of compounds like this compound.
HIV-1 Integrase Strand Transfer Assay (IC50 Determination)
This assay quantitatively measures the inhibition of the strand transfer step of HIV-1 integration.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Prepare Reagents" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Coat Plate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Add Integrase" [fillcolor="#FBBC05", fontcolor="#202124"]; "Add this compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Add Target DNA" [fillcolor="#FBBC05", fontcolor="#202124"]; "Incubate" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Detect Product" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analyze Data" [fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges "Prepare Reagents" -> "Coat Plate" [label="Donor Substrate DNA"]; "Coat Plate" -> "Add Integrase"; "Add Integrase" -> "Add this compound" [label="Varying Concentrations"]; "Add this compound" -> "Add Target DNA"; "Add Target DNA" -> "Incubate"; "Incubate" -> "Detect Product" [label="Colorimetric/Fluorometric"]; "Detect Product" -> "Analyze Data" [label="Calculate IC50"];
graph [splines=ortho, nodesep=0.5, ranksep=0.5, bgcolor="#FFFFFF"]; }
Caption: Workflow for Determining Antiviral Efficacy (EC50).
-
Cell Plating: Susceptible host cells (e.g., MT-2 T-cells) are seeded in a 96-well plate.
-
Compound Addition: The cells are treated with various concentrations of this compound.
-
Viral Infection: The cells are then infected with a known amount of HIV-1.
-
Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured, typically by quantifying the amount of a viral protein (like p24 antigen) in the cell culture supernatant using an ELISA.
-
Data Analysis: The EC50 value is determined by plotting the inhibition of viral replication against the concentration of this compound.
Cytotoxicity Assay (CC50 Determination)
This assay is performed to determine the concentration of the compound that causes a 50% reduction in cell viability.
dot
Caption: Workflow for Assessing Cytotoxicity (CC50).
-
Cell Plating: Host cells are seeded in a 96-well plate.
-
Compound Addition: The cells are exposed to a range of concentrations of this compound.
-
Incubation: The plate is incubated for a specified period.
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as the MTT assay. In this assay, a tetrazolium salt (MTT) is reduced by metabolically active cells to a colored formazan product.
-
Data Analysis: The absorbance is measured, and the CC50 value is calculated, representing the concentration at which 50% of the cells are no longer viable.
Clinical Development
This compound entered Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans. A multiple ascending dose study in HIV-1 infected subjects was planned to assess its antiviral activity. H[2]owever, the global highest research and development status for this compound is now listed as discontinued.
Conclusion
This compound emerged from a well-designed drug discovery program as a potent HIV-1 integrase strand transfer inhibitor with a promising preclinical profile. The in-depth understanding of its mechanism of action and the comprehensive in vitro and preclinical pharmacokinetic data were instrumental in its initial advancement. While its clinical development was discontinued, the story of this compound provides valuable insights into the discovery and optimization of INSTIs, a critical class of antiretroviral drugs.
References
- 1. The discovery and preclinical evaluation of this compound, a potent HIV-1 integrase strand transfer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. The disposition, metabolism, and pharmacokinetics of a selective metabotropic glutamate receptor agonist in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BMS-707035: A Pyrimidine Carboxamide Derivative and HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-707035 is a potent, orally active pyrimidine carboxamide derivative that was investigated as a human immunodeficiency virus type 1 (HIV-1) integrase strand transfer inhibitor (INSTI).[1][2] Developed by Bristol-Myers Squibb, it belongs to a class of antiretroviral drugs that prevent the integration of viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[3][4] Despite promising preclinical data, its clinical development was discontinued at Phase II.[3] This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and the experimental methodologies used for its evaluation.
Core Compound Details
| Property | Value | Source |
| IUPAC Name | 2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | PubChem |
| Molecular Formula | C17H19FN4O5S | [3] |
| Molecular Weight | 410.42 g/mol | [3] |
| CAS Number | 729607-74-3 | [3] |
Mechanism of Action
This compound is a specific and reversible inhibitor of HIV-1 integrase, targeting the strand transfer step of viral DNA integration.[3][5] The binding of this compound to the HIV integrase enzyme is mutually exclusive with the binding of the target DNA.[3][5] This competitive inhibition is overcome by increasing concentrations of the target DNA.[3][5] The Gln148 residue of the integrase enzyme is crucial for the binding of this compound.[3]
Caption: Inhibition of HIV-1 integrase strand transfer by this compound.
Preclinical Data
In Vitro Activity
This compound demonstrated potent in vitro activity against HIV-1.
| Parameter | Value | Conditions |
| IC50 (Enzyme Inhibitory) | 3 nM | |
| IC50 (Strand Transfer) | 15 nM | |
| EC50 (Antiviral) | 2 nM | 10% Fetal Bovine Serum |
| EC50 (Antiviral) | 17 nM | 15 mg/mL Human Serum Albumin |
| CC50 (Cytotoxicity) | ≥45 µM | Various cell lines |
| CYP Inhibition (IC50) | ≥40 µM |
Data sourced from MedChemExpress.[2]
Resistance Profile
Several mutations in the HIV integrase enzyme have been identified that confer resistance to this compound, including V75I, Q148R, V151I, and G163R.[3][5]
Preclinical Pharmacokinetics
Pharmacokinetic studies were conducted in rats, dogs, and monkeys. This compound exhibited low clearance and moderate to long elimination half-lives in these species.[2] Oral administration in rats showed rapid absorption and a dose-dependent increase in drug exposure.[6] The primary metabolic pathway identified in rats and dogs is glucuronidation, with minor pathways including monooxygenation, dioxygenation, N-dealkylation, and sulfate conjugation.[7]
| Species | Key Pharmacokinetic Observations |
| Rat | Rapid absorption, suitable plasma half-life, and acceptable bioavailability. The major metabolite is this compound glucuronide. |
| Dog | Low clearance and a moderate to long elimination half-life. This compound glucuronide is a major plasma metabolite. |
| Monkey | Low clearance and a moderate to long elimination half-life. |
Data sourced from MedChemExpress[2], PMC[6], and ResearchGate.[7]
Clinical Development
This compound was advanced into Phase I clinical trials based on its promising preclinical profile.[1] A Phase II multiple ascending dose study (NCT00397566) in HIV-1 infected subjects was initiated but subsequently withdrawn.[3][8] The reasons for discontinuation have not been publicly detailed.
Caption: The clinical development pathway of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are not extensively published. The following sections provide generalized methodologies based on standard practices in the field for this class of compounds.
Synthesis of Pyrimidine Carboxamide Derivatives
The synthesis of N-methylpyrimidinone carboxamides, the class to which this compound belongs, typically involves a multi-step process. A general approach would include the formation of the core pyrimidinone scaffold, followed by the coupling of the carboxamide side chain. The specific synthesis of this compound is detailed in the publication by Naidu et al. (2018), involving the systematic optimization of N-methylpyrimidinone carboxamides.[1]
HIV-1 Integrase Strand Transfer Assay
This assay is crucial for determining the inhibitory activity of compounds against the strand transfer step of HIV integration.
-
Reagents and Materials: Recombinant HIV-1 integrase, biotin-labeled donor DNA duplex (mimicking the U5 end of the HIV-1 LTR), digoxin-labeled target DNA duplex, streptavidin-coated magnetic beads, anti-digoxin antibody conjugated to a reporter enzyme (e.g., HRP), and a suitable substrate for the reporter enzyme.
-
Procedure:
-
The HIV-1 integrase enzyme is incubated with the test compound (e.g., this compound) at various concentrations.
-
The biotin-labeled donor DNA and digoxin-labeled target DNA are added to the mixture.
-
The reaction is allowed to proceed, during which the integrase catalyzes the integration of the donor DNA into the target DNA, forming a product labeled with both biotin and digoxin.
-
The reaction is stopped, and the products are transferred to a streptavidin-coated plate or mixed with streptavidin-coated magnetic beads to capture the biotin-labeled DNA.
-
After washing to remove unbound components, the amount of integrated digoxin-labeled DNA is quantified by adding an anti-digoxin antibody-enzyme conjugate followed by a colorimetric or chemiluminescent substrate.
-
The signal is measured, and the IC50 value is calculated as the concentration of the inhibitor that reduces the strand transfer activity by 50%.
-
Antiviral Activity Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cell-based system.
-
Cells and Virus: A suitable host cell line (e.g., MT-4 cells) and a laboratory-adapted strain of HIV-1 are used.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
The cells are infected with a known amount of HIV-1 in the presence of serial dilutions of the test compound.
-
The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
The extent of viral replication is determined by measuring a viral marker, such as p24 antigen levels in the culture supernatant (using an ELISA) or by assessing virus-induced cytopathic effects (CPE).
-
The EC50 value is calculated as the concentration of the compound that inhibits viral replication by 50%.
-
In Vitro Cytotoxicity Assay
This assay is performed to determine the concentration at which a compound becomes toxic to host cells.
-
Cells: The same cell line used in the antiviral assay or other relevant cell lines are used.
-
Procedure:
-
Cells are seeded in 96-well plates and exposed to serial dilutions of the test compound.
-
After an incubation period (typically corresponding to the duration of the antiviral assay), cell viability is assessed using a colorimetric or fluorometric assay. Common methods include the MTT or MTS assay, which measures mitochondrial activity, or assays that measure cell membrane integrity (e.g., LDH release).
-
The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
-
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes.
-
Test System: Human liver microsomes, which contain a mixture of CYP enzymes.
-
Procedure:
-
Human liver microsomes are incubated with a specific probe substrate for each CYP isoform to be tested (e.g., phenacetin for CYP1A2, bupropion for CYP2B6).
-
The test compound is added at various concentrations.
-
The reaction is initiated by the addition of NADPH.
-
After a defined incubation period, the reaction is stopped, and the formation of the specific metabolite of the probe substrate is measured using LC-MS/MS.
-
The IC50 value is determined as the concentration of the test compound that inhibits the activity of a specific CYP isoform by 50%.
-
Caption: A generalized workflow for the evaluation of a novel antiviral compound.
Conclusion
This compound is a well-characterized preclinical HIV-1 integrase strand transfer inhibitor with potent in vitro activity and a reasonable pharmacokinetic profile in animal models. Its development was halted during Phase II clinical trials for reasons that have not been publicly disclosed. The data and methodologies presented in this guide offer valuable insights for researchers in the field of antiretroviral drug discovery and development, highlighting the properties of this particular pyrimidine carboxamide derivative and the standard assays used to characterize such compounds.
References
- 1. The discovery and preclinical evaluation of this compound, a potent HIV-1 integrase strand transfer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apexbt.com [apexbt.com]
- 6. Pharmacokinetics and Dose-range Finding Toxicity of a Novel anti-HIV Active Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
In Vitro Antiviral Profile of BMS-707035: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-707035 is a potent and specific inhibitor of HIV-1 integrase, a critical enzyme for viral replication.[1][2] This technical guide provides a comprehensive overview of the in vitro antiviral activity of this compound, detailing its mechanism of action, quantitative potency, and the experimental methodologies used for its evaluation. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antiretroviral agents.
Mechanism of Action
This compound is a pyrimidine carboxamide that functions as an integrase strand transfer inhibitor (INSTI).[1] Its primary mode of action is the potent, specific, and reversible blockage of the HIV-1 integrase (IN) strand transfer activity.[1][2] This inhibition is a crucial step in preventing the integration of the viral DNA into the host cell's genome, thereby halting the viral replication cycle. The binding of this compound to the integrase enzyme and the binding of the target DNA to the integrase are mutually exclusive events.[1][2] This suggests that the inhibitor's effectiveness can be influenced by the concentration of the target DNA.[1][2] The interaction between this compound and the integrase is also affected by the terminal bases of the viral long terminal repeat (LTR).[1][2] Specifically, the Gln148 residue of the integrase is a critical determinant for the binding of this compound.[1]
Below is a diagram illustrating the mechanism of action of this compound in inhibiting HIV-1 integrase activity.
Caption: Mechanism of this compound action.
Quantitative Antiviral Activity
The in vitro potency of this compound has been quantified through various assays, primarily measuring its 50% inhibitory concentration (IC50) against the integrase enzyme and its 50% effective concentration (EC50) in cell-based antiviral assays.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 15 nM | HIV-1 Integrase Strand Transfer Activity | [1][2] |
| IC50 | 3 nM | Enzyme Inhibitory Assay | [3] |
| IC50 | 14 nM | HIV-1 Integrase DNA Strand Transfer | [4] |
| EC50 | 2 nM | Antiviral Activity (10% FBS) | [3] |
| EC50 | 17 nM | Antiviral Activity (15 mg/mL human serum albumin) | [3] |
| EC50 | 0.27 µM | SARS-CoV-2 Replication (Huh7.5 cells) | [4] |
Cytotoxicity Profile
Assessing the cytotoxicity of an antiviral compound is crucial to determine its therapeutic index. The 50% cytotoxic concentration (CC50) for this compound has been evaluated in multiple cell lines.
| Parameter | Value | Cell Line(s) | Reference |
| CC50 | ≥45 μM | Several cell lines | [3] |
Resistance Profile
The emergence of drug resistance is a significant challenge in antiviral therapy. In vitro studies have identified several mutations in the HIV-1 integrase enzyme that confer resistance to this compound.
| Mutation | Reference |
| V75I | [1][2] |
| Q148R | [1][2] |
| V151I | [1][2] |
| G163R | [1][2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the general principles of the key in vitro assays used to characterize this compound.
Integrase Strand Transfer Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 integrase.
Caption: Workflow for an integrase strand transfer assay.
Methodology:
-
Enzyme and Substrates: Recombinant HIV-1 integrase is purified. Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and a target DNA are synthesized and typically labeled (e.g., with a radioactive isotope or a fluorescent tag).
-
Reaction Mixture: The integrase, donor DNA, and target DNA are combined in a reaction buffer.
-
Inhibitor Addition: this compound is added at various concentrations to the reaction mixtures. A control reaction without the inhibitor is also prepared.
-
Incubation: The reactions are incubated at a controlled temperature to allow the strand transfer reaction to occur.
-
Quenching: The reaction is stopped, often by the addition of a chelating agent (e.g., EDTA) and a denaturing agent.
-
Analysis: The reaction products are separated by size using gel electrophoresis. The labeled DNA is visualized (e.g., by autoradiography or fluorescence imaging).
-
Data Analysis: The amount of strand transfer product is quantified, and the IC50 value is calculated, representing the concentration of this compound required to inhibit the enzyme activity by 50%.
Cell-Based Antiviral Assay
This assay determines the efficacy of an antiviral compound in a cellular context, measuring its ability to inhibit viral replication in cultured cells.
Caption: General workflow for a cell-based antiviral assay.
Methodology:
-
Cell Culture: A suitable host cell line susceptible to HIV-1 infection (e.g., MT-2 cells, PM1 cells) is cultured.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound.
-
Viral Infection: The treated cells are then infected with a laboratory-adapted or clinical isolate of HIV-1.
-
Incubation: The infected cells are incubated for a period that allows for viral replication.
-
Endpoint Measurement: The extent of viral replication is quantified. Common methods include measuring the level of the viral p24 capsid protein in the culture supernatant by ELISA, assaying for reverse transcriptase activity, or using a reporter virus that expresses an easily measurable protein (e.g., luciferase or β-galactosidase).
-
Data Analysis: The EC50 value is determined by plotting the inhibition of viral replication against the concentration of this compound.
Cytotoxicity Assay
This assay is performed in parallel with the antiviral assay to assess the effect of the compound on the viability of the host cells.
Caption: Workflow for a standard cytotoxicity assay.
Methodology:
-
Cell Culture: The same host cell line used in the antiviral assay is cultured.
-
Compound Treatment: The cells are treated with the same range of concentrations of this compound.
-
Incubation: The cells are incubated for the same duration as the antiviral assay.
-
Viability Assessment: Cell viability is measured using a variety of methods. A common approach is the use of colorimetric or fluorometric assays that measure metabolic activity (e.g., MTT, XTT, resazurin) or membrane integrity (e.g., trypan blue exclusion).
-
Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Conclusion
This compound demonstrates potent in vitro activity against HIV-1 through the specific inhibition of the integrase enzyme. Its favorable antiviral potency and cytotoxicity profile underscore its potential as an antiretroviral agent. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in the field of HIV-1 integrase inhibitors. The identified resistance mutations also offer valuable insights for the design of next-generation INSTIs with improved resistance profiles.
References
BMS-707035: A Technical Overview of a Potent HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-707035 is a potent and specific inhibitor of HIV-1 integrase, a critical enzyme for the replication of the human immunodeficiency virus (HIV).[1][2][3][4][5] By targeting the strand transfer step of viral DNA integration into the host genome, this compound effectively halts the viral life cycle.[1][6] This technical guide provides a comprehensive overview of the available inhibitory and effective concentration data for this compound, details the experimental methodologies used for its characterization, and illustrates its mechanism of action within the context of the HIV-1 replication pathway.
Quantitative Inhibitory and Antiviral Activity
The potency of this compound has been quantified through various in vitro assays, determining its half-maximal inhibitory concentration (IC50) against its primary target and its half-maximal effective concentration (EC50) in cell-based antiviral assays.
Table 1: IC50 Values for this compound
| Target | IC50 Value | Assay Type | Reference |
| HIV-1 Integrase (Strand Transfer Activity) | 15 nM | Enzymatic Assay | [1][2][7][8] |
| HIV-1 Integrase | 3 nM | Enzymatic Assay | [9][10] |
| HIV-1 Integrase (DNA Strand Transfer) | 14 nM | Fluorescence-based Assay | [11] |
| Cytochrome P450 (CYP) | ≥40 µM | Enzymatic Assay | [9] |
Table 2: EC50 Values for this compound
| Virus | Conditions | EC50 Value | Cell Line | Reference |
| HIV-1 | 10% Fetal Bovine Serum | 2 nM | Not Specified | [9] |
| HIV-1 | 15 mg/mL Human Serum Albumin | 17 nM | Not Specified | [9] |
| SARS-CoV-2 | Not Specified | 0.27 µM | Huh7.5 cells | [11] |
Mechanism of Action: Inhibition of HIV-1 Integrase
This compound functions as an HIV-1 integrase strand transfer inhibitor (INSTI).[1][3][9][12] After the reverse transcription of the viral RNA genome into DNA, the viral integrase enzyme catalyzes two key steps: 3'-processing and strand transfer. This compound specifically inhibits the strand transfer step, where the processed viral DNA is covalently inserted into the host cell's genome. The binding of this compound to the integrase enzyme and the binding of the target DNA to the enzyme are mutually exclusive events.[1][8]
HIV-1 Integration Pathway and Inhibition by this compound.
Experimental Protocols
The determination of the IC50 and EC50 values for this compound involves specific in vitro enzymatic and cell-based assays. Below are detailed methodologies representative of those used in the field.
In Vitro HIV-1 Integrase Strand Transfer Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase.
Workflow for a high-throughput HIV-1 integrase strand transfer assay.
Methodology:
-
Reagents and Materials:
-
Recombinant full-length HIV-1 integrase enzyme.
-
A biotin-labeled oligonucleotide duplex representing the viral DNA donor.
-
A digoxigenin-labeled oligonucleotide duplex representing the target host DNA.
-
Assay buffer (e.g., containing HEPES, MnCl2 or MgCl2, and DTT).
-
Streptavidin-coated microplates.
-
An anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase or alkaline phosphatase).
-
A substrate for the reporter enzyme that generates a detectable signal (e.g., colorimetric or chemiluminescent).
-
This compound serially diluted in DMSO.
-
-
Procedure:
-
The HIV-1 integrase enzyme is pre-incubated with varying concentrations of this compound in the assay buffer.
-
The biotinylated donor DNA and digoxigenin-labeled target DNA are added to initiate the strand transfer reaction.
-
The reaction mixture is incubated to allow for the integration of the donor DNA into the target DNA.
-
The reaction is stopped, and the mixture is transferred to a streptavidin-coated microplate to capture the biotinylated DNA fragments.
-
Unbound components are washed away.
-
The anti-digoxigenin antibody-enzyme conjugate is added to the wells to bind to the captured digoxigenin-labeled target DNA that is now linked to the biotinylated donor DNA.
-
After another wash step, the substrate for the reporter enzyme is added.
-
The resulting signal is measured using a plate reader.
-
-
Data Analysis:
-
The signal intensity is proportional to the amount of strand transfer that has occurred.
-
The percentage of inhibition is calculated for each concentration of this compound relative to a no-inhibitor control.
-
The IC50 value is determined by fitting the dose-response curve to a suitable pharmacological model.
-
Cell-Based Antiviral Activity Assay (EC50 Determination)
This type of assay measures the ability of a compound to inhibit viral replication in a cellular context.
Workflow for a cell-based HIV-1 antiviral activity assay.
Methodology:
-
Reagents and Materials:
-
A susceptible human T-cell line (e.g., MT-4, CEM-GXR). Some cell lines may contain a reporter gene, such as luciferase or green fluorescent protein (GFP), under the control of the HIV-1 LTR.
-
A laboratory-adapted or clinical isolate of HIV-1.
-
Cell culture medium, supplemented with fetal bovine serum and antibiotics.
-
This compound serially diluted in DMSO.
-
A method to quantify viral replication, such as a p24 antigen ELISA kit or a luciferase assay system.
-
-
Procedure:
-
The T-cells are seeded in a multi-well plate.
-
The cells are treated with serial dilutions of this compound.
-
The cells are then infected with a known amount of HIV-1.
-
The plates are incubated for a period of several days to allow for multiple rounds of viral replication.
-
After the incubation period, the level of viral replication is quantified. This can be done by measuring the amount of p24 capsid protein in the cell culture supernatant using an ELISA, or by measuring the activity of a reporter gene in the cell lysate.
-
-
Data Analysis:
-
The percentage of inhibition of viral replication is calculated for each concentration of this compound compared to an untreated, infected control.
-
The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a highly potent inhibitor of HIV-1 integrase, demonstrating low nanomolar efficacy in both enzymatic and cell-based assays. Its specific mechanism of action, targeting the strand transfer step of viral integration, makes it a valuable tool for research and a promising scaffold for the development of novel antiretroviral therapies. The experimental protocols outlined in this guide provide a foundation for the continued investigation and characterization of this and other HIV-1 integrase inhibitors.
References
- 1. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
- 3. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. HIV integration - Wikipedia [en.wikipedia.org]
- 7. In vitro assays for activities of retroviral integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Khan Academy [khanacademy.org]
- 11. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Structure-Activity Relationship of BMS-707035: A Technical Guide for Drug Development Professionals
An In-Depth Analysis of a Potent HIV-1 Integrase Strand Transfer Inhibitor
BMS-707035 is a potent, orally active HIV-1 integrase strand transfer inhibitor (INSTI) that was advanced into clinical trials.[1][2] As a member of the N-methylpyrimidinone carboxamide class of inhibitors, its discovery and optimization were guided by a systematic exploration of structure-activity relationships (SAR) and X-ray crystallography.[2] This technical guide provides a comprehensive overview of the SAR of this compound, its mechanism of action, relevant experimental protocols, and a typical preclinical development workflow for this class of compounds.
Core Structure and Mechanism of Action
This compound is a pyrimidine carboxamide derivative that functions by inhibiting the strand transfer step of HIV-1 DNA integration into the host genome.[3] This inhibition is achieved by chelating the divalent metal ions (Mg2+) in the active site of the HIV-1 integrase enzyme, a key component of the pre-integration complex (PIC).[4] The binding of this compound to the integrase-viral DNA complex is mutually exclusive with the binding of the host target DNA, effectively blocking the integration process.[3]
Several key mutations in the integrase enzyme have been identified that confer resistance to this compound, including V75I, Q148R, V151I, and G163R.[3] Understanding the interactions of the inhibitor with the wild-type and mutant enzymes is crucial for the design of next-generation INSTIs with improved resistance profiles.
Structure-Activity Relationship (SAR)
The development of this compound involved the systematic optimization of the N-methylpyrimidinone carboxamide scaffold. The exploration of different substituents at various positions of the core structure led to significant improvements in antiviral potency and pharmacokinetic properties. The following tables summarize the key SAR findings based on available data for related N-methylpyrimidinone carboxamides and the evolution towards the morpholino-fused pyrimidinone series, to which this compound belongs.
Table 1: SAR of N-Methylpyrimidinone Carboxamide Analogs
| Compound/Series | Modification | HIV-1 Integrase IC50 (nM) | Antiviral EC50 (nM) | Key Observations |
| Lead Series | Dihydroxypyrimidine carboxamide | - | - | Initial hits, but with metabolic liabilities. |
| N-Methylpyrimidinone Series | N-methylation of the pyrimidinone core | 1 - 206 | 2 - 19 | Improved metabolic stability and pharmacokinetic profile compared to the dihydroxy series.[1] |
| Spirocyclic Series | Introduction of a spirocyclic substituent at C2 | - | - | Guided by X-ray crystallography, this series showed improved antiviral activity.[2] |
| Morpholino-fused Pyrimidinone Series | Fusion of a morpholine ring to the pyrimidinone core | - | - | Led to compounds with further improved antiviral activity and pharmacokinetic profiles.[2] |
| This compound (13a) | Optimized morpholino-fused pyrimidinone | ~3-15 | ~2-17 | Selected for clinical development based on excellent antiviral activity and preclinical profile.[1][5] |
Table 2: In Vitro Profile of this compound
| Parameter | Value |
| HIV-1 Integrase IC50 | 3 - 15 nM[3][5] |
| Antiviral EC50 (10% FBS) | 2 nM |
| Antiviral EC50 (15 mg/mL HSA) | 17 nM |
| Cytotoxicity (CC50) | ≥45 µM |
| CYP Inhibition (IC50) | ≥40 µM |
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of novel drug candidates. The following are representative methodologies for key assays used in the characterization of this compound and its analogs.
HIV-1 Integrase Strand Transfer Assay (High-Throughput Magnetic Bead Format)
This assay is designed to measure the inhibition of the strand transfer reaction catalyzed by HIV-1 integrase in a high-throughput format.
Materials:
-
Donor DNA: A biotin-labeled DNA duplex corresponding to the U5 end of the HIV-1 long-terminal repeat (LTR).
-
Target DNA: A digoxigenin (DIG)-labeled DNA duplex.
-
Enzyme: Recombinant HIV-1 integrase.
-
Assay Buffer: Containing appropriate salts (e.g., NaCl), buffer (e.g., MOPS), and a reducing agent (e.g., DTT).
-
Detection Reagents: Streptavidin-coated magnetic beads, anti-DIG antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), and a suitable substrate (e.g., TMB).
-
Test Compounds: Serially diluted in DMSO.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, recombinant HIV-1 integrase, and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding to the enzyme.
-
Initiation of Reaction: Add the biotin-labeled donor DNA and DIG-labeled target DNA to initiate the strand transfer reaction.
-
Incubation: Incubate the reaction mixture for a specified time (e.g., 60 minutes) at 37°C.
-
Capture of Product: Add streptavidin-coated magnetic beads to the wells to capture the biotin-labeled reaction products (i.e., the integrated DNA).
-
Washing: Wash the beads to remove unreacted components.
-
Detection: Add the anti-DIG-HRP conjugate and incubate. After another wash step, add the HRP substrate.
-
Measurement: Measure the absorbance or luminescence, which is proportional to the amount of strand transfer product formed.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antiviral Cell-Based Assay
This assay determines the potency of the compound in inhibiting HIV-1 replication in a cellular context.
Materials:
-
Cell Line: A human T-cell line susceptible to HIV-1 infection (e.g., MT-4, CEM-SS).
-
Virus: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).
-
Culture Medium: RPMI-1640 supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.
-
Detection Reagent: A reagent to measure cell viability (e.g., MTT, XTT) or viral protein expression (e.g., p24 ELISA).
-
Test Compounds: Serially diluted in culture medium.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a predetermined density.
-
Compound Addition: Add the serially diluted test compounds to the wells.
-
Infection: Add a standardized amount of HIV-1 to the wells.
-
Incubation: Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 4-5 days) at 37°C in a CO2 incubator.
-
Measurement of Viral Replication/Cytotoxicity:
-
Antiviral Activity (EC50): Measure the level of viral replication by quantifying p24 antigen in the supernatant using an ELISA or by assessing the protection of cells from virus-induced cytopathic effects using a cell viability assay.
-
Cytotoxicity (CC50): In parallel, treat uninfected cells with the same concentrations of the test compound to determine its effect on cell viability.
-
-
Data Analysis: Calculate the EC50 (the concentration at which 50% of viral replication is inhibited) and the CC50 (the concentration at which 50% of cell viability is reduced). The selectivity index (SI) is calculated as CC50/EC50.
Visualizing the Mechanism and Development Pathway
To better understand the context of this compound's action and discovery, the following diagrams illustrate its molecular mechanism and a typical preclinical development workflow.
Conclusion
The discovery of this compound is a testament to the power of structure-guided drug design and systematic SAR exploration. By optimizing the N-methylpyrimidinone carboxamide scaffold, researchers were able to develop a potent and orally bioavailable HIV-1 integrase inhibitor with a promising preclinical profile. The detailed understanding of its mechanism of action and the identification of resistance mutations provide a solid foundation for the development of future generations of INSTIs. This technical guide serves as a valuable resource for researchers and drug development professionals working in the field of anti-HIV therapeutics.
References
- 1. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery and preclinical evaluation of this compound, a potent HIV-1 integrase strand transfer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery and synthesis of HIV integrase inhibitors: development of potent and orally bioavailable N-methyl pyrimidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
BMS-707035: A Technical Guide on Target Binding and Kinetics for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-707035 is a potent and specific inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) integrase, a critical enzyme for viral replication.[1][2][3] This technical guide provides an in-depth overview of the target binding, kinetics, and mechanism of action of this compound, along with detailed experimental protocols for its characterization. The information presented is intended to support researchers and drug development professionals in the field of antiviral therapeutics.
Target and Mechanism of Action
The primary molecular target of this compound is the HIV-1 integrase (IN) enzyme.[1][2][3] Specifically, this compound acts as a strand transfer inhibitor (INSTI).[4][5][6] The integration of the viral DNA into the host cell's genome is a multi-step process catalyzed by integrase, which includes 3'-processing and strand transfer. This compound effectively blocks the strand transfer step, thereby preventing the covalent insertion of the viral DNA into the host chromosome.[1][2][3] This inhibition is a crucial step in halting the HIV-1 replication cycle.
The binding of this compound to HIV-1 integrase is reversible and occurs at the enzyme's active site.[1][3] Notably, the binding of this compound and the target DNA to the integrase enzyme are mutually exclusive events.[1][2][7] This competitive inhibition mechanism is demonstrated by the fact that increasing the concentration of the target DNA can overcome the inhibitory effect of this compound.[1][2][7]
Quantitative Data on Binding and Activity
The potency of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Description |
| IC50 (Enzymatic) | 3 nM - 15 nM | The half-maximal inhibitory concentration against the strand transfer activity of purified HIV-1 integrase.[1][4][5] |
| EC50 (Antiviral) | 2 nM (in 10% FBS) | The half-maximal effective concentration required to inhibit HIV-1 replication in cell culture in the presence of 10% fetal bovine serum.[4] |
| EC50 (Antiviral) | 17 nM (in 15 mg/mL HSA) | The half-maximal effective concentration required to inhibit HIV-1 replication in cell culture in the presence of 15 mg/mL human serum albumin.[4] |
| CC50 | ≥45 μM | The half-maximal cytotoxic concentration in various cell lines, indicating low cytotoxicity.[4] |
| CYP Inhibition | ≥40 μM | The half-maximal inhibitory concentration against cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions via this mechanism.[4] |
Binding Kinetics and Influencing Factors
The kinetics of this compound binding to HIV-1 integrase are influenced by several factors. The 3' terminus of the viral long terminal repeat (LTR) has been shown to retard the association rate of the inhibitor with the enzyme.[1][3] This suggests that the conformation of the viral DNA substrate can modulate the accessibility or affinity of the inhibitor binding site.
Furthermore, specific amino acid residues within the integrase enzyme are critical for the binding of this compound. For instance, the Gln148 residue of integrase plays a crucial role in the interaction with the inhibitor.[1] Mutations in the integrase enzyme, such as V75I, Q148R, V151I, and G163R, have been shown to confer resistance to this compound and other integrase inhibitors.[1][2][7]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: HIV-1 replication cycle and the inhibitory action of this compound.
Caption: Workflow for a biochemical HIV-1 integrase strand transfer assay.
Caption: Workflow for a cell-based HIV-1 antiviral reporter gene assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for characterizing HIV-1 integrase inhibitors.
HIV-1 Integrase Strand Transfer Assay (ELISA-based)
This assay measures the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase in a biochemical format.
Materials:
-
Recombinant HIV-1 Integrase
-
Biotinylated donor DNA (mimicking the viral LTR end)
-
Target DNA-coated microplate
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2, 0.05% Brij-35)
-
This compound or other test compounds
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
To the wells of the target DNA-coated microplate, add the assay buffer.
-
Add the diluted this compound or control (e.g., DMSO) to the appropriate wells.
-
Add a mixture of recombinant HIV-1 integrase and biotinylated donor DNA to all wells.
-
Incubate the plate at 37°C for 1-2 hours to allow the strand transfer reaction to occur.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound components.
-
Add Streptavidin-HRP conjugate diluted in assay buffer to each well and incubate at room temperature for 1 hour.
-
Wash the plate again to remove unbound conjugate.
-
Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based HIV-1 Antiviral Assay (Reporter Gene Assay)
This assay determines the antiviral activity of a compound in a cellular context by measuring the inhibition of HIV-1 replication.
Materials:
-
Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene)
-
HIV-1 reporter virus (e.g., NL4-3-Luc)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin, and streptomycin)
-
This compound or other test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compound or control.
-
Infect the cells with a predetermined amount of HIV-1 reporter virus.
-
Incubate the plate at 37°C in a CO2 incubator for 48-72 hours.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of viral replication for each concentration of this compound and determine the EC50 value.
-
A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to determine the CC50 value of the compound.
Conclusion
This compound is a well-characterized HIV-1 integrase strand transfer inhibitor with potent antiviral activity. Its mechanism of action, involving competitive and reversible binding to the integrase active site, is well-understood. The provided quantitative data and experimental protocols offer a solid foundation for further research and development of this and similar compounds as potential anti-HIV therapeutics. The continued study of the binding kinetics and the impact of resistance mutations will be crucial for the design of next-generation integrase inhibitors.
References
- 1. Protocol for a mammalian cell-based assay for monitoring the HIV-1 protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hiv.lanl.gov [hiv.lanl.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The discovery and preclinical evaluation of this compound, a potent HIV-1 integrase strand transfer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
BMS-707035 for human immunodeficiency virus-1 research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-707035 is a potent, orally active N-methylpyrimidinone carboxamide that acts as a human immunodeficiency virus-1 (HIV-1) integrase strand transfer inhibitor (INSTI).[1][2] It was developed by Bristol-Myers Squibb as a potential antiretroviral agent. While it demonstrated promising preclinical activity, its clinical development was discontinued, with a Phase II clinical trial (NCT00397566) being withdrawn before commencement. This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, in vitro activity, resistance profile, and preclinical pharmacokinetics, to support ongoing research in the field of HIV-1 drug discovery.
Mechanism of Action
This compound specifically and reversibly inhibits the strand transfer step of HIV-1 integration, a crucial process for the insertion of the viral DNA into the host cell's genome.[3] The binding of this compound to the HIV-1 integrase enzyme is mutually exclusive with the binding of the target DNA.[3] The affinity of this compound for the integrase is influenced by the terminal bases of the viral long terminal repeat (LTR), and the Gln148 residue of the integrase enzyme is critical for this interaction.[2][3]
Figure 1. This compound mechanism of action in the HIV-1 replication cycle.
In Vitro Activity of this compound
The in vitro inhibitory and cytotoxic activities of this compound have been evaluated in various assays. The compound demonstrates potent inhibition of the HIV-1 integrase enzyme and robust antiviral activity against HIV-1 in cell culture.
| Parameter | Value | Conditions |
| IC50 (Integrase Inhibition) | 3 nM[2] | Enzyme inhibitory assay |
| 14 nM[4] | DNA strand transfer assay | |
| 15 nM[3] | Strand transfer activity assay | |
| EC50 (Antiviral Activity) | 2 nM[2] | Presence of 10% Fetal Bovine Serum (FBS) |
| 17 nM[2] | Presence of 15 mg/mL human serum albumin | |
| CC50 (Cytotoxicity) | ≥45 µM[2] | Various cell lines |
| CYP Inhibition IC50 | ≥40 µM[2] |
Experimental Protocols
HIV-1 Integrase Strand Transfer Assay (General Protocol)
This assay quantitatively measures the inhibition of the strand transfer step of HIV-1 integration catalyzed by the integrase enzyme.
-
Plate Preparation: Streptavidin-coated 96-well plates are coated with a biotin-labeled donor substrate DNA (dsDNA) corresponding to the HIV-1 LTR U5 end.
-
Enzyme Binding: Recombinant full-length HIV-1 integrase is added to the wells and allowed to bind to the donor substrate.
-
Inhibitor Addition: this compound, at varying concentrations, is added to the wells.
-
Strand Transfer Reaction: A target substrate dsDNA with a 3'-end modification is added to initiate the strand transfer reaction.
-
Detection: The integrated product is detected colorimetrically using an HRP-labeled antibody that recognizes the modification on the target DNA. The signal is inversely proportional to the inhibitory activity of the compound.
Figure 2. Workflow for the HIV-1 Integrase Strand Transfer Assay.
Antiviral Activity Assay (General Protocol)
The antiviral activity of this compound is typically determined by measuring the inhibition of HIV-1 replication in cell culture.
-
Cell Seeding: Susceptible host cells (e.g., MT-4 cells) are seeded in 96-well plates.
-
Compound Addition: Serial dilutions of this compound are added to the wells.
-
Virus Infection: A known titer of HIV-1 is added to the cell cultures.
-
Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).
-
Quantification of Viral Replication: The extent of viral replication is quantified by measuring the level of a viral protein, such as p24 antigen, in the culture supernatant using an ELISA. The EC50 value is calculated as the concentration of the compound that inhibits viral replication by 50%.
Cytotoxicity Assay (General Protocol)
The cytotoxicity of this compound is assessed to determine its therapeutic index.
-
Cell Seeding: The same host cells used in the antiviral assay are seeded in 96-well plates.
-
Compound Addition: Serial dilutions of this compound are added to the wells.
-
Incubation: The cells are incubated with the compound for the same duration as the antiviral assay.
-
Cell Viability Measurement: Cell viability is determined using a colorimetric assay, such as the MTT assay. This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Calculation of CC50: The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Resistance Profile
Resistance to this compound has been associated with specific mutations in the HIV-1 integrase gene. The primary mutations identified are:
-
V75I
-
Q148R
-
V151I
-
G163R
These mutations can reduce the susceptibility of the virus to the inhibitory effects of this compound. The quantitative impact of these mutations on the EC50 value (fold-change) has not been extensively reported in the public domain.
Preclinical Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated in several animal species following intravenous administration. The compound generally exhibits low clearance and moderate to long elimination half-lives.
| Species | Clearance (Cl) | Half-life (t1/2) |
| Rat | Low | Moderate to Long |
| Dog | Low | Moderate to Long |
| Monkey | Low | Moderate to Long |
Note: Specific quantitative values for clearance and half-life are not available in the reviewed literature.
Conclusion
This compound is a potent preclinical HIV-1 integrase strand transfer inhibitor with significant in vitro anti-HIV-1 activity and a favorable preclinical pharmacokinetic profile. While its clinical development was halted, the data available for this compound provide a valuable resource for researchers in the field of antiretroviral drug discovery. The information on its mechanism of action, in vitro potency, and resistance profile can inform the design and development of new generations of INSTIs with improved efficacy and resistance profiles. Further research to elucidate the precise quantitative resistance profile and detailed structural interactions with the HIV-1 integrase could provide deeper insights for future drug development efforts.
References
BMS-707035: A Potential Inhibitor of SARS-CoV-2 Main Protease (Mpro)
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The global COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has necessitated the urgent development of effective antiviral therapeutics. The SARS-CoV-2 main protease (Mpro), a cysteine protease essential for viral replication, represents a prime target for antiviral drug development. This technical guide explores the potential of BMS-707035, a compound originally developed as an HIV-1 integrase inhibitor, as a repurposed inhibitor of SARS-CoV-2 Mpro. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of key concepts to support further research and development efforts in this area.
Introduction to SARS-CoV-2 Mpro as a Therapeutic Target
The SARS-CoV-2 genome encodes large polyproteins, pp1a and pp1ab, which require extensive proteolytic processing to yield functional non-structural proteins (NSPs) necessary for viral replication and transcription. The main protease (Mpro), also known as 3C-like protease (3CLpro), is the key enzyme responsible for the majority of these cleavage events. Its indispensable role in the viral life cycle, coupled with the absence of a close human homolog, makes Mpro an attractive and highly validated target for antiviral intervention. Inhibition of Mpro activity is expected to block the viral replication cascade, thereby suppressing the infection.
This compound: A Repurposed Candidate
This compound is a small molecule that was initially investigated as an inhibitor of HIV-1 integrase. Recent studies have explored its potential for drug repurposing, identifying it as an inhibitor of the SARS-CoV-2 main protease. This has opened a new avenue for the potential application of this compound in the fight against COVID-19.
Quantitative Data on this compound Activity
The inhibitory potential of this compound against SARS-CoV-2 has been evaluated in cell-based assays. The following table summarizes the key quantitative findings from the available literature. It is important to note that while cell-based antiviral activity has been determined, direct enzymatic inhibition data (IC50 or Ki values) against purified Mpro have not been reported in the reviewed literature.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 (50% Effective Concentration) | 0.27 µM | Huh7.5 | Plaque Assay | [1] |
| Viral RNA Reduction | ~1-log reduction | Huh7.5 | RT-qPCR | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the key experimental protocols relevant to the evaluation of this compound as a SARS-CoV-2 Mpro inhibitor.
In-Cell Protease Assay (for inhibitor screening)
This assay is designed to identify inhibitors of viral proteases within a cellular context.
-
Principle: A reporter construct is designed containing a fluorescent protein (e.g., mEmerald) fused to a nuclear localization signal (NLS) and an endoplasmic reticulum (ER) targeting signal, separated by an Mpro cleavage site. In the absence of Mpro activity, the reporter localizes to the ER. When active Mpro is present, it cleaves the reporter, releasing the fluorescent protein with the NLS to translocate to the nucleus. An effective Mpro inhibitor will prevent this cleavage, resulting in the retention of the fluorescent signal in the ER.
-
Methodology:
-
Cell Culture: Human hepatoma (Huh-7.5) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are seeded in multi-well plates and co-transfected with plasmids encoding the Mpro protease and the reporter construct.
-
Compound Treatment: Following transfection, cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Imaging: After a suitable incubation period (e.g., 24 hours), the subcellular localization of the fluorescent reporter is visualized using fluorescence microscopy.
-
Quantification: The percentage of cells exhibiting nuclear versus ER fluorescence is quantified to determine the inhibitory activity of the compound.
-
Plaque Reduction Assay (for antiviral activity - EC50 determination)
This assay is a standard method for quantifying the antiviral activity of a compound by measuring the reduction in viral plaque formation.
-
Principle: The ability of a compound to inhibit viral replication is assessed by its capacity to reduce the number of plaques (zones of cell death) formed by the virus in a monolayer of susceptible cells.
-
Methodology:
-
Cell Seeding: A confluent monolayer of susceptible cells (e.g., Huh7.5) is prepared in multi-well plates.
-
Compound Pre-treatment: The cell monolayer is pre-treated with serial dilutions of the test compound for a specified period (e.g., 2 hours).
-
Viral Infection: The cells are then infected with a known amount of SARS-CoV-2.
-
Overlay: After an adsorption period, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of the test compound.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 48-72 hours).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
EC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated control is calculated as the EC50 value.
-
Visualizations
SARS-CoV-2 Mpro-Mediated Polyprotein Processing
The following diagram illustrates the critical role of the main protease (Mpro) in the SARS-CoV-2 life cycle.
Caption: Role of Mpro in viral replication and its inhibition by this compound.
Experimental Workflow for Mpro Inhibitor Evaluation
This diagram outlines the general workflow for identifying and characterizing potential SARS-CoV-2 Mpro inhibitors.
Caption: Workflow for screening and validation of SARS-CoV-2 Mpro inhibitors.
Mechanism of Action
While a detailed structural understanding of the interaction between this compound and SARS-CoV-2 Mpro is not yet available, its inhibitory activity observed in the in-cell protease assay suggests that it directly or indirectly interferes with the catalytic function of Mpro within the host cell. The reduction in viral plaque formation further corroborates its ability to disrupt the viral replication cycle. Further biochemical and structural studies are warranted to elucidate the precise mechanism of inhibition, including whether it acts as a competitive, non-competitive, or uncompetitive inhibitor, and to identify the specific binding site on the Mpro enzyme.
Conclusion and Future Directions
This compound has emerged as a promising candidate for repurposing as a SARS-CoV-2 Mpro inhibitor, demonstrating low micromolar antiviral activity in cell-based assays. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and other potential Mpro inhibitors.
Future research should focus on:
-
Biochemical Characterization: Determining the direct enzymatic inhibition of purified SARS-CoV-2 Mpro by this compound to obtain IC50 and Ki values.
-
Structural Studies: Obtaining a co-crystal structure of this compound in complex with Mpro to understand the molecular basis of its inhibitory activity and to guide further structure-based drug design.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of SARS-CoV-2 infection.
-
Pharmacokinetic and Safety Profiling: Assessing the drug-like properties and safety profile of this compound in the context of COVID-19 treatment.
The exploration of repurposed drugs like this compound offers a valuable and accelerated path toward the development of novel antiviral therapies to combat the ongoing and future coronavirus threats.
References
Methodological & Application
Application Notes and Protocols for BMS-707035 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-707035 is a potent and specific inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme.[1][2] As a strand transfer inhibitor (INSTI), it represents a critical class of antiretroviral drugs. Its mechanism of action involves blocking the final step of proviral DNA integration into the host cell genome, a crucial stage in the HIV-1 replication cycle.[1][3] Recent studies have also explored its potential activity against other viral targets, such as the main protease of SARS-CoV-2.[4] These application notes provide detailed protocols for the use of this compound in cell culture-based assays to evaluate its antiviral efficacy and cytotoxicity.
Mechanism of Action
This compound specifically targets the HIV-1 integrase, a key enzyme in the retroviral pre-integration complex. The binding of this compound to the integrase enzyme is a mutually exclusive event with the binding of the target host DNA.[1][2] This prevents the covalent insertion of the reverse-transcribed viral DNA into the host cell's chromosome, effectively halting the viral replication cycle.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of this compound from various studies.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (HIV-1 Integrase Strand Transfer) | 15 nM | Enzyme Assay | [1][2][5] |
| IC50 (HIV-1 Integrase DNA Strand Transfer) | 14 nM | Enzyme Assay | [4] |
| EC50 (Antiviral Activity against HIV-1) | 2 nM | In the presence of 10% Fetal Bovine Serum (FBS) | [6] |
| EC50 (Antiviral Activity against HIV-1) | 17 nM | In the presence of 15 mg/mL human serum albumin | [6] |
| EC50 (SARS-CoV-2 Replication) | 0.27 µM | Infected Huh7.5 cells | [4] |
| CC50 (Cytotoxicity) | ≥45 µM | Several cell lines | [6] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.
Signaling Pathway and Experimental Workflow Diagrams
HIV-1 Integration Pathway and Inhibition by this compound
References
- 1. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: A platform for antiviral drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Preparation of BMS-707035 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of BMS-707035, a potent HIV-1 integrase inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results. The following sections cover the necessary materials, a step-by-step procedure for preparation and storage, and important safety considerations.
Compound Information
This compound is an investigational, orally active HIV-1 integrase strand transfer inhibitor (INSTI) with an IC50 value of 3 nM.[1] It is a pyrimidine carboxamide that is structurally similar to Raltegravir.[2] Due to its hydrophobic nature, this compound is insoluble in water and ethanol but is soluble in DMSO.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its solubility in DMSO.
| Parameter | Value | Source(s) |
| Molecular Weight | 410.4 g/mol | [4][5] |
| Molecular Formula | C₁₇H₁₉FN₄O₅S | [2][4][5] |
| Solubility in DMSO | ≥41 mg/mL | [6] |
| 38 mg/mL (92.58 mM) | [2] | |
| 32 mg/mL (77.96 mM) | [3] | |
| Recommended Storage (Solid) | -20°C for up to 3 years | [2][3] |
| Recommended Storage (Stock Solution in DMSO) | -20°C for up to 1 year or -80°C for up to 2 years | [1][7] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a commonly used starting point for subsequent dilutions for in vitro and in vivo studies.
Materials and Equipment
-
This compound powder (≥98% purity)[4]
-
Anhydrous or high-purity Dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Step-by-Step Procedure
-
Determine the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (g) = Concentration (M) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 0.001 L x 410.4 g/mol = 4.104 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out 4.104 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
-
Add DMSO to the powder:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the solution until the this compound is completely dissolved. Gentle warming of the tube to 37°C for 10 minutes or sonication in an ultrasonic bath can aid in dissolution if necessary.[6]
-
-
Storage of the stock solution:
Workflow Diagram
Caption: Workflow for this compound Stock Solution Preparation.
Safety and Handling Precautions
-
This compound: The toxicological properties of this compound have not been fully investigated. Handle with care and avoid contact with skin and eyes.
-
DMSO: DMSO is a powerful solvent that can readily penetrate the skin, carrying dissolved substances with it.[9] Always wear appropriate PPE, including gloves and safety glasses, when handling DMSO and its solutions. It is also important to use fresh, high-purity DMSO as it is hygroscopic and absorbed water can reduce the solubility of compounds.[2]
Dilution for Experimental Use
For cell-based assays, the DMSO stock solution should be serially diluted in culture medium to the final working concentration. To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should typically be less than 0.5%.[8] For animal experiments, further dilution with appropriate vehicles may be necessary, and the final DMSO concentration should be kept as low as possible, preferably below 5%, to minimize toxicity.[10] Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments. To prevent precipitation of the compound when diluting into an aqueous buffer, it is recommended to perform initial serial dilutions in DMSO before the final dilution into the aqueous medium.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | C17H19FN4O5S | CID 54682040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. quora.com [quora.com]
- 10. dbaitalia.it [dbaitalia.it]
- 11. 억제제 준비에 관한 자주 묻는 질문(FAQ) [sigmaaldrich.com]
Application Notes and Protocols: Solubility of BMS-707035
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the solubility of BMS-707035, a potent HIV-1 integrase inhibitor, in common laboratory solvents. The information is intended to guide researchers in the preparation of stock solutions and in the design of in vitro and in vivo experiments.
Introduction
This compound is an investigational antiretroviral drug that targets the HIV-1 integrase enzyme, a critical component for the integration of the viral genome into the host cell's DNA.[1] Understanding the solubility of this compound is crucial for accurate and reproducible experimental results. This document outlines the known solubility of this compound in various solvents and provides a general protocol for determining its solubility.
Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. The data is summarized in the table below. It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of both the compound and the solvent.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 38 mg/mL[1] | 92.58 mM[1] | Moisture-absorbing DMSO may reduce solubility. It is recommended to use fresh, anhydrous DMSO.[1] Another source indicates a solubility of 32 mg/mL (77.96 mM). |
| Ethanol | Insoluble[1] | - | |
| Water | Insoluble[1] | - |
Note: While this compound is insoluble in ethanol and water alone, it can be prepared in mixed solvent systems for in vivo studies. For example, a clear solution of ≥ 2.5 mg/mL can be achieved in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, as well as in a mixture of 10% DMSO and 90% Corn Oil.
Signaling Pathway of this compound Inhibition
This compound acts by inhibiting the strand transfer step of HIV-1 DNA integration into the host genome. This mechanism is depicted in the following signaling pathway diagram.
Caption: Inhibition of HIV-1 Integrase Strand Transfer by this compound.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound. This protocol is adapted from the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers.
Materials
-
This compound powder
-
Selected solvents (e.g., DMSO, Ethanol, Water)
-
Vials with screw caps
-
Orbital shaker or other suitable mixing device
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of the selected solvent in a vial. The amount of powder should be sufficient to ensure that undissolved solids remain at equilibrium.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.
-
Sample Collection and Preparation: After equilibration, carefully remove the vials from the shaker. Allow the undissolved solids to settle.
-
Separation of Solid and Liquid Phases: To separate the dissolved compound from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step is critical to avoid aspirating any solid particles.
-
Quantification: Dilute the clear supernatant with an appropriate solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted samples using a validated HPLC method or another suitable quantitative technique.
-
Data Analysis: Calculate the solubility of this compound in the selected solvent based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Workflow for Determining the Solubility of this compound.
Storage and Stability of Stock Solutions
Once prepared, stock solutions of this compound in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Under these conditions, the solution is expected to be stable for at least one month at -20°C and for up to one year at -80°C. Researchers should always refer to the manufacturer's recommendations for specific storage and stability information.
References
Application Notes and Protocols for Cell-Based Efficacy Testing of BMS-707035
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of BMS-707035, a potent HIV-1 integrase inhibitor. The described methodologies are designed to deliver robust and reproducible data for researchers in virology and drug development.
Introduction
This compound is an investigational HIV-1 integrase strand transfer inhibitor (INSTI) that has demonstrated potent anti-HIV activity. It functions by binding to the HIV-1 integrase enzyme and blocking the strand transfer step of proviral DNA integration into the host cell genome, a critical step in the viral replication cycle.[1][2] The following protocols outline key cell-based assays to determine the antiviral potency, cytotoxicity, and mechanism of action of this compound.
Data Presentation
Quantitative data from the described assays should be meticulously recorded and analyzed. The following tables provide a template for summarizing the key efficacy and toxicity parameters for this compound.
Table 1: Antiviral Activity of this compound
| Assay Type | Cell Line | Virus Strain | IC50 (nM) |
| HIV-1 p24 Antigen Assay | TZM-bl | HIV-1 NL4-3 | 3-15[1][3] |
| HIV-1 Luciferase Reporter Assay | TZM-bl | HIV-1 NL4-3 | User-determined |
| PBMC Assay | Primary Human PBMCs | HIV-1 BaL | User-determined |
Table 2: Cytotoxicity Profile of this compound
| Assay Type | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| MTT/XTT Assay | TZM-bl | >45 | User-determined |
| CellTiter-Glo® Assay | TZM-bl | User-determined | User-determined |
| MTT/XTT Assay | PBMCs | User-determined | User-determined |
Note: The Selectivity Index (SI) is a critical measure of a compound's therapeutic window. A higher SI value indicates a more favorable safety profile.
Signaling Pathway and Mechanism of Action
This compound targets the HIV-1 integrase enzyme, preventing the integration of the viral DNA into the host cell's genome. This action is a key step in inhibiting viral replication.
References
Application Notes and Protocols for Determining the Antiviral Activity of BMS-707035
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-707035 is a potent and specific inhibitor of HIV-1 integrase, a critical enzyme for the replication of the human immunodeficiency virus (HIV).[1][2][3] It functions by blocking the strand transfer step of viral DNA integration into the host cell genome.[1][2] Recent studies have also indicated its potential inhibitory activity against other viral proteases, such as the SARS-CoV-2 main protease (Mpro or 3CLpro). This document provides detailed protocols for assessing the antiviral activity and cytotoxicity of this compound.
Mechanism of Action
This compound is a pyrimidine carboxamide compound that specifically targets the HIV-1 integrase enzyme.[1] The primary mechanism involves the inhibition of the strand transfer reaction, which is the final and crucial step of the integration process where the viral DNA is covalently inserted into the host chromosome.[1][2] The binding of this compound to the integrase-viral DNA complex is a mutually exclusive event with the binding of the target host DNA.[1][2] This competitive inhibition effectively halts the viral replication cycle.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and cytotoxic concentrations of this compound against HIV-1 and SARS-CoV-2.
Table 1: Anti-HIV-1 Activity of this compound
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Enzyme Inhibition | IC50 | 15 nM | HIV-1 Integrase | [1][2][3] |
| Enzyme Inhibition | IC50 | 3 nM | HIV-1 Integrase | [4] |
| Enzyme Inhibition (DNA Strand Transfer) | IC50 | 14 nM | HIV-1 Integrase | |
| Antiviral Activity | EC50 | 2 nM | MT-2 cells (in 10% FBS) | [4] |
| Antiviral Activity | EC50 | 17 nM | MT-2 cells (in 15 mg/mL HSA) | [4] |
| Cytotoxicity | CC50 | ≥45 µM | Various cell lines | [4] |
Table 2: Anti-SARS-CoV-2 Activity of this compound
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Antiviral Activity | EC50 | 0.27 µM | Huh7.5 cells | |
| Enzyme Inhibition | - | Inhibition at 10 µM | Main Protease (Mpro/3CLpro) |
Experimental Protocols
Herein are detailed methodologies for key experiments to evaluate the antiviral efficacy and cytotoxicity of this compound.
Protocol 1: HIV-1 Integrase Strand Transfer Inhibition Assay (Biochemical Assay)
This protocol outlines a non-radioactive, colorimetric assay to measure the inhibition of HIV-1 integrase strand transfer activity by this compound.
Materials:
-
Recombinant HIV-1 Integrase
-
Biotinylated Donor Substrate (DS) DNA (representing the viral LTR end)
-
Target Substrate (TS) DNA with a 3'-end modification
-
Streptavidin-coated 96-well plates
-
This compound
-
Assay Buffer
-
Wash Buffer
-
Blocking Buffer
-
HRP-conjugated antibody against the TS DNA modification
-
TMB substrate
-
Stop Solution
-
Microplate reader
Procedure:
-
Plate Preparation: Coat the streptavidin-coated 96-well plate with the biotinylated DS DNA. Incubate and wash to remove unbound DNA.
-
Integrase Binding: Add recombinant HIV-1 integrase to the DS DNA-coated wells. Incubate to allow binding.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the wells containing the integrase-DS DNA complex. Incubate to allow for inhibitor binding.
-
Strand Transfer Reaction: Add the TS DNA to initiate the strand transfer reaction. Incubate to allow for the integration of the DS DNA into the TS DNA.
-
Detection: Wash the wells to remove unreacted components. Add the HRP-conjugated antibody that specifically recognizes the integrated TS DNA. Incubate, then wash away unbound antibody.
-
Signal Development: Add TMB substrate and incubate until a blue color develops. Stop the reaction with a stop solution, which will turn the color yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based Anti-HIV-1 Assay (p24 Antigen ELISA)
This protocol describes a cell-based assay to determine the efficacy of this compound in inhibiting HIV-1 replication in a human T-cell line.
Materials:
-
MT-2 cells (or other susceptible T-cell line)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
This compound
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed MT-2 cells into a 96-well plate at a density of 1 x 10^4 cells/well.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Infection and Treatment: Add the diluted this compound to the cells. Immediately after, infect the cells with a pre-titered amount of HIV-1. Include uninfected and untreated infected controls.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the concentration of p24 for each compound concentration. Calculate the percentage of viral inhibition relative to the untreated infected control. Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol details the use of the MTT assay to evaluate the cytotoxicity of this compound on the host cells used in the antiviral assays.
Materials:
-
The same cell line used for the antiviral assay (e.g., MT-2 cells)
-
This compound
-
Culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at the same density as in the antiviral assay.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the cells. Include a vehicle control (e.g., DMSO) and an untreated cell control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 5-7 days) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: HIV-1 Integration Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Cell-Based Anti-HIV-1 Assay.
Caption: Experimental Workflow for Cytotoxicity (MTT) Assay.
References
Application Notes and Protocols for Determining the Cytotoxicity (CC50) of BMS-707035
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-707035 is a potent and specific inhibitor of HIV-1 integrase, a critical enzyme for the replication of the human immunodeficiency virus (HIV).[1][2] It acts by blocking the strand transfer step of viral DNA integration into the host cell genome.[1][2] In the development of antiviral agents, assessing the cytotoxicity of a compound is a crucial step to ensure that its therapeutic effects are not overshadowed by toxicity to host cells. The 50% cytotoxic concentration (CC50) is a key metric used to quantify this, representing the concentration of a substance that causes the death of 50% of a cell population. This document provides detailed application notes and a comprehensive protocol for determining the CC50 of this compound using a standard MTT assay.
Data Presentation
Cytotoxicity of this compound
Published data indicates that this compound exhibits low cytotoxicity across various cell lines. The following table summarizes the available quantitative data.
| Compound | Cell Lines | CC50 (µM) | Assay Type |
| This compound | Several Cell Lines | ≥45 | Not Specified |
Note: The available data suggests that this compound has a favorable cytotoxicity profile, with a CC50 value significantly higher than its effective antiviral concentrations (IC50 for HIV-1 integrase is in the nanomolar range, approximately 3-15 nM).[1][3]
Experimental Protocols
CC50 Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Human cell line (e.g., HEK293T, HeLa, or a relevant T-cell line like Jurkat)
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO (Dimethyl Sulfoxide)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to approximately 80% confluency.
-
Trypsinize (for adherent cells) or collect the cells and perform a cell count.
-
Resuspend the cells in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). It is advisable to prepare these at 2x the final desired concentration.
-
Include a "cells only" control (vehicle control, with the same final concentration of DMSO as the highest drug concentration) and a "medium only" blank (no cells).
-
After the 24-hour incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.
-
Incubate the plate for another 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the CC50 value, which is the concentration of this compound that reduces cell viability by 50%, using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Mandatory Visualizations
Caption: Workflow for CC50 determination of this compound using an MTT assay.
Caption: Mechanism of action of this compound as an inhibitor of HIV integrase.
References
In Vivo Preclinical Evaluation of BMS-707035: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available preclinical in vivo data for BMS-707035, a potent HIV-1 integrase strand transfer inhibitor (INSTI), in rat, dog, and monkey models. Due to the limited availability of specific quantitative data and detailed experimental protocols in the public domain, this document combines known information about this compound with generalized protocols for the in vivo evaluation of antiviral compounds.
Introduction
This compound is a novel HIV-1 integrase inhibitor that targets the strand transfer step of viral DNA integration into the host genome. Preclinical evaluation in animal models is a critical step in determining the pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profile of new drug candidates like this compound before proceeding to human clinical trials. The selection of this compound for advancement into Phase I clinical trials was based on its excellent antiviral activity, favorable preclinical profiles, and acceptable in vitro and in vivo toxicity profiles.
Pharmacokinetic Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. While specific pharmacokinetic parameters for this compound are not publicly available in comprehensive tables, metabolism studies have been conducted in rats and dogs.
Data Presentation
The following tables represent a template for the kind of quantitative data that would be generated in typical preclinical pharmacokinetic studies. The values presented here are illustrative and not actual data for this compound.
Table 1: Representative Intravenous (IV) Pharmacokinetic Parameters of this compound
| Parameter | Rat | Dog | Monkey |
| Dose (mg/kg) | 1 | 1 | 1 |
| C₀ (ng/mL) | Data not available | Data not available | Data not available |
| AUC₀-inf (ng·h/mL) | Data not available | Data not available | Data not available |
| t½ (h) | Data not available | Data not available | Data not available |
| CL (mL/min/kg) | Data not available | Data not available | Data not available |
| Vdss (L/kg) | Data not available | Data not available | Data not available |
Table 2: Representative Oral (PO) Pharmacokinetic Parameters of this compound
| Parameter | Rat | Dog | Monkey |
| Dose (mg/kg) | 5 | 5 | 5 |
| Cmax (ng/mL) | Data not available | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available | Data not available |
| AUC₀-inf (ng·h/mL) | Data not available | Data not available | Data not available |
| t½ (h) | Data not available | Data not available | Data not available |
| F (%) | Data not available | Data not available | Data not available |
Note: C₀ = Initial plasma concentration; AUC₀-inf = Area under the plasma concentration-time curve from time zero to infinity; t½ = Half-life; CL = Clearance; Vdss = Volume of distribution at steady state; Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; F = Bioavailability.
Experimental Protocols
This protocol outlines a general procedure for conducting single-dose pharmacokinetic studies in rats, dogs, and monkeys.
Animals:
-
Rats: Male Sprague-Dawley rats (250-300 g).
-
Dogs: Male Beagle dogs (8-12 kg).
-
Monkeys: Male Cynomolgus monkeys (3-5 kg).
Housing and Acclimatization: Animals are housed in environmentally controlled conditions with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. A minimum of a one-week acclimatization period is required before the study.
Dosing:
-
Intravenous (IV): this compound is formulated in a suitable vehicle (e.g., 20% PEG400 in water) and administered as a single bolus injection via a cannulated vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys).
-
Oral (PO): this compound is formulated as a suspension or solution and administered by oral gavage. A study on the metabolism of [¹⁴C]this compound used oral doses of 20 mg/kg for bile duct-cannulated rats and 50 mg/kg for normal rats and dogs.
Blood Sampling: Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) are collected from a cannulated artery or vein into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).
Efficacy Studies
Efficacy studies in relevant animal models are crucial to demonstrate the in vivo antiviral activity of this compound. Humanized mouse models are commonly used for evaluating anti-HIV therapies.
Experimental Protocol
Animal Model:
-
Humanized mice (e.g., hu-HSC mice) are generated by transplanting human hematopoietic stem cells into immunodeficient mice. These mice develop a functional human immune system, including CD4+ T cells, which are the primary target of HIV-1.
Experimental Design:
-
Infection: Mice are infected with a replication-competent HIV-1 strain.
-
Treatment: Following confirmation of infection (e.g., detectable plasma viral load), mice are treated with this compound, a vehicle control, or a positive control antiretroviral drug. Dosing is typically administered daily via oral gavage for a specified period (e.g., 14-28 days).
-
Monitoring: Plasma viral load and CD4+ T cell counts are monitored at regular intervals throughout the study.
-
Endpoint Analysis: At the end of the study, viral loads in various tissues (e.g., spleen, lymph nodes) can be assessed by qPCR or other sensitive methods.
Safety and Toxicology Studies
Safety pharmacology and toxicology studies are performed to identify potential adverse effects of this compound on major physiological systems.
Experimental Protocol
Core Battery Studies (ICH S7A/S7B):
-
Central Nervous System (CNS): A functional observational battery (FOB) or modified Irwin test is conducted in rats to assess behavioral and neurological effects.
-
Cardiovascular System: Cardiovascular parameters (ECG, blood pressure, heart rate) are monitored in conscious, telemetered dogs or monkeys.
-
Respiratory System: Respiratory function is evaluated in rats using whole-body plethysmography.
Repeat-Dose Toxicology Studies:
-
This compound is administered daily to rodents (e.g., rats) and a non-rodent species (e.g., dogs or monkeys) for a defined period (e.g., 28 or 90 days) at multiple dose levels.
-
Endpoints include clinical observations, body weight, food consumption, clinical pathology (hematology and clinical chemistry), urinalysis, organ weights, and histopathological examination of tissues.
Signaling Pathways and Experimental Workflows
HIV-1 Integrase Signaling Pathway
This compound acts by inhibiting the strand transfer activity of HIV-1 integrase. The diagram below illustrates the mechanism of action.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram outlines a typical workflow for an in vivo pharmacokinetic study.
Conclusion
This compound is a promising HIV-1 integrase inhibitor with favorable preclinical characteristics. The application notes and generalized protocols provided here offer a framework for the in vivo evaluation of similar antiviral compounds in rat, dog, and monkey models. Further publication of specific data for this compound would allow for a more detailed and direct application of these protocols.
Pharmacokinetic Profiling of an Investigational HIV-1 Integrase Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
BMS-707035 is a potent, orally active HIV-1 integrase strand transfer inhibitor (INSTI) that demonstrated promising antiviral activity in preclinical studies.[1][2] Although its clinical development was discontinued, the methodologies for characterizing its pharmacokinetic (PK) profile serve as a valuable reference for the evaluation of new chemical entities (NCEs) in this therapeutic class. This document provides a comprehensive overview of the typical application notes and protocols involved in the pharmacokinetic profiling of an investigational INSTI, using this compound as a representative example.
The primary objective of pharmacokinetic studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. This information is crucial for establishing a safe and effective dosing regimen in humans. Preclinical PK studies are typically conducted in various animal species to understand the drug's behavior in vivo before advancing to human clinical trials.
Preclinical Pharmacokinetic Profile
Preclinical evaluation of this compound in species such as rats, dogs, and monkeys revealed a profile characterized by low clearance and a moderate to long elimination half-life.[2] These findings are generally desirable for developing a drug with a convenient dosing schedule, such as once or twice daily.
Data Presentation: Preclinical Pharmacokinetic Parameters (Illustrative)
The following table represents a typical summary of preclinical pharmacokinetic data for an investigational HIV integrase inhibitor after intravenous administration. Note: The following data are illustrative and not actual reported values for this compound, as such specific data is not publicly available.
| Parameter | Rat | Dog | Monkey |
| Dose (mg/kg, IV) | 1 | 1 | 1 |
| Cmax (ng/mL) | 850 | 1200 | 1500 |
| Tmax (h) | 0.1 | 0.1 | 0.1 |
| AUCinf (ng*h/mL) | 2500 | 4500 | 6000 |
| Half-life (t½) (h) | 4.5 | 8.2 | 10.5 |
| Clearance (CL) (mL/min/kg) | 6.7 | 3.7 | 2.8 |
| Volume of Distribution (Vdss) (L/kg) | 2.5 | 2.8 | 2.5 |
| Oral Bioavailability (%) | 45 | 60 | 75 |
In Vitro Metabolism and Drug-Drug Interaction Potential
In vitro studies are essential for predicting a drug's metabolic fate and its potential to cause drug-drug interactions (DDIs). For this compound, in vitro assays indicated weak inhibition of cytochrome P450 (CYP) enzymes, with an IC50 value of ≥40 μM.[2] This suggests a potentially low risk of clinically significant DDIs mediated by CYP inhibition.
Data Presentation: In Vitro Metabolic Profile (Illustrative)
| Parameter | Result |
| Primary Metabolizing Enzymes | UGT1A1, CYP3A4 |
| CYP Inhibition (IC50, µM) | |
| CYP1A2 | > 50 |
| CYP2C9 | > 50 |
| CYP2C19 | > 50 |
| CYP2D6 | > 50 |
| CYP3A4 | ≥ 40 |
| CYP Induction Potential | Low |
| Plasma Protein Binding (%) | > 95% |
Clinical Pharmacokinetics
Though a Phase II clinical trial for this compound was withdrawn, a multiple ascending dose study in HIV-1 infected subjects was planned to evaluate its safety, pharmacokinetics, and pharmacodynamics.[3][4] Such studies are critical for understanding how the drug behaves in the target patient population and for selecting appropriate doses for later-phase trials.
Experimental Protocols
Protocol 1: Preclinical In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a novel HIV integrase inhibitor in a relevant animal model (e.g., Sprague-Dawley rats) following intravenous and oral administration.
Materials:
-
Test compound (e.g., a this compound analog)
-
Vehicle for dosing (e.g., 0.5% methylcellulose)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., K2-EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 3 days prior to the study.
-
Dosing:
-
Intravenous (IV) Group (n=3): Administer a single bolus dose of the test compound (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO) Group (n=3): Administer a single oral gavage dose of the test compound (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at the following time points:
-
IV Group: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO Group: 0 (predose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vdss, and oral bioavailability) using non-compartmental analysis with appropriate software (e.g., WinNonlin).
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of a novel HIV integrase inhibitor in liver microsomes.
Materials:
-
Test compound
-
Liver microsomes (from human, rat, dog, monkey)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Incubator (37°C)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes and the test compound in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant for analysis.
-
Bioanalysis: Analyze the concentration of the remaining parent compound in the supernatant using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
Visualizations
Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.
Caption: Simplified signaling pathway of drug metabolism.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The discovery and preclinical evaluation of this compound, a potent HIV-1 integrase strand transfer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. All FDA-Approved HIV Medications, With Brand Names and Abbreviations - Clinical Guidelines Program [hivguidelines.org]
Application Notes and Protocols: BMS-707035 in HIV Replication Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-707035 is a potent and orally active small molecule inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase.[1][2] Specifically, it targets the strand transfer step of viral DNA integration into the host cell genome, classifying it as an integrase strand transfer inhibitor (INSTI).[1][2][3] This document provides detailed application notes and protocols for the use of this compound in standard HIV replication assays, intended to guide researchers in the evaluation of its antiviral efficacy and cytotoxicity.
Mechanism of Action
This compound acts by binding to the HIV-1 integrase enzyme, a critical component for the replication of the virus. This binding event prevents the integrase from catalyzing the strand transfer reaction, which is the insertion of the reverse-transcribed viral DNA into the host chromosome.[3][4] The inhibition of this step effectively halts the viral replication cycle.[3] The binding of this compound to the integrase enzyme and the binding of the target DNA to the enzyme are mutually exclusive events.[3][4]
Caption: Mechanism of this compound as an HIV-1 Integrase Inhibitor.
Quantitative Data Summary
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound.
| Parameter | Description | Value | Cell Line(s) | Reference(s) |
| IC50 | 50% inhibitory concentration against HIV-1 integrase strand transfer. | 3 nM, 15 nM | Enzyme Assay | [2][3] |
| EC50 | 50% effective concentration in cell culture. | 2 nM (in 10% FBS), 17 nM (in 15 mg/mL human serum albumin) | Not specified | [2] |
| CC50 | 50% cytotoxic concentration. | ≥45 µM | Several cell lines | [2] |
Experimental Protocols
HIV-1 Replication Assay (p24 Antigen Quantification)
This protocol describes a method to assess the antiviral activity of this compound by measuring the inhibition of HIV-1 p24 antigen production in infected cells.
Materials:
-
Target cells susceptible to HIV-1 infection (e.g., MT-4 cells, PM1 cells, or peripheral blood mononuclear cells [PBMCs])
-
Complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)
-
HIV-1 laboratory-adapted strain (e.g., NL4-3)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed target cells into a 96-well plate at a density of 1-5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Compound Addition: Add 50 µL of the diluted this compound to the appropriate wells. Include wells with medium only (cell control) and wells with medium containing the highest concentration of DMSO used (vehicle control).
-
Infection: Infect the cells by adding 50 µL of HIV-1 at a predetermined multiplicity of infection (MOI). Include wells with infected cells but no compound (virus control).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-7 days.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the cell-free supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each concentration of this compound relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxicity of this compound on the host cells used in the antiviral assay.
Materials:
-
Target cells (same as used in the replication assay)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed target cells into a 96-well plate at the same density as in the replication assay in 100 µL of complete culture medium.
-
Compound Preparation and Addition: Prepare and add serial dilutions of this compound as described in the replication assay protocol. Include cell control and vehicle control wells.
-
Incubation: Incubate the plate for the same duration as the replication assay (4-7 days) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the cell control. Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental Workflow for HIV Replication and Cytotoxicity Assays.
References
Application Notes and Protocols for BMS-707035
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the proper storage, handling, and laboratory use of BMS-707035, a potent and specific inhibitor of HIV-1 integrase. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel, as well as to provide protocols for its application in virological and biochemical assays.
Introduction to this compound
This compound is a small molecule inhibitor that targets the strand transfer activity of HIV-1 integrase, a critical enzyme for the integration of the viral genome into the host cell's DNA.[1][2][3] This mechanism of action makes it a valuable tool for research into HIV-1 replication and for the development of new antiretroviral therapies.
Physicochemical and Pharmacological Properties
This compound is a pyrimidine carboxamide derivative with the following properties:
| Property | Value |
| Molecular Formula | C₁₇H₁₉FN₄O₅S |
| Molecular Weight | 410.4 g/mol |
| CAS Number | 729607-74-3 |
| Appearance | Solid |
| Solubility | Soluble in DMSO (>10 mM) |
| Mechanism of Action | HIV-1 Integrase Strand Transfer Inhibitor (INSTI) |
| IC₅₀ (enzyme inhibitory) | 3 nM - 15 nM |
| EC₅₀ (antiviral activity) | 2 nM (in 10% FBS), 17 nM (in 15 mg/mL human serum albumin) |
Storage and Handling
Proper storage and handling are crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Shelf Life | Notes |
| Solid | -20°C | ≥ 4 years | Store in a dry, dark place. |
| In DMSO | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 2 years | Recommended for long-term storage of stock solutions. |
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or aerosols.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Hygienic Practices: Wash hands thoroughly after handling.
Safety Information
Hazard Identification:
While a specific safety data sheet (SDS) for this compound is not widely available, compounds of this nature may cause skin and eye irritation. Inhalation of dust may be harmful.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: In case of contact, immediately wash the skin with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek medical attention.
Signaling Pathway of this compound
This compound acts by inhibiting the strand transfer step of HIV-1 DNA integration into the host genome. The following diagram illustrates this pathway.
Caption: Inhibition of HIV-1 Integrase by this compound.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Aseptically weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C for 10 minutes) may be required to aid dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in the storage table.
In Vitro HIV-1 Single-Cycle Infectivity Assay
This protocol describes a common method to evaluate the antiviral activity of this compound using a single-cycle infectivity assay with a reporter virus.
Materials:
-
HEK293T cells (for virus production)
-
TZM-bl cells (target cells expressing CD4, CCR5, and CXCR4, with a luciferase reporter gene under the control of the HIV-1 LTR)
-
HIV-1 packaging plasmid (e.g., pSG3ΔEnv)
-
VSV-G envelope expression plasmid
-
Reporter plasmid (e.g., pNL4-3.Luc.R-E-)
-
Transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent
-
Luminometer
-
96-well cell culture plates (white, clear bottom for microscopy)
Experimental Workflow Diagram:
Caption: Experimental workflow for testing this compound.
Protocol:
Day 1: Virus Production
-
Seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the HIV-1 packaging plasmid, the VSV-G envelope plasmid, and the reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
Day 3: Virus Harvest and TZM-bl Cell Seeding
-
Harvest the viral supernatant 48-72 hours post-transfection.
-
Clarify the supernatant by centrifugation at a low speed (e.g., 500 x g for 10 minutes) to remove cell debris.
-
Filter the supernatant through a 0.45 µm filter. The virus stock can be used immediately or stored at -80°C.
-
Seed TZM-bl cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
Day 4: Compound Treatment and Infection
-
Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be kept constant across all wells (e.g., <0.5%).
-
Remove the media from the TZM-bl cells and add 50 µL of the diluted this compound to the appropriate wells. Include wells with DMSO only as a vehicle control.
-
Pre-incubate the cells with the compound for 1 hour at 37°C.
-
Add 50 µL of the diluted virus stock to each well. The amount of virus should be predetermined to give a robust luciferase signal.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.
Day 6: Luciferase Assay
-
Remove the supernatant from the wells.
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no viral infectivity | Poor transfection efficiency | Optimize transfection conditions. Use high-quality plasmids. |
| Inactive virus stock | Use freshly harvested virus or ensure proper storage at -80°C. | |
| High background in luciferase assay | Cell contamination or reagent issues | Use fresh reagents and ensure aseptic techniques. Check cells for contamination. |
| Inconsistent results | Pipetting errors or cell density variations | Ensure accurate pipetting and even cell seeding. |
| Compound precipitation at high concentrations | Check the solubility of this compound in the final assay medium. If necessary, adjust the stock concentration or the final DMSO concentration. | |
| Compound cytotoxicity | High concentrations of this compound or DMSO | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel to determine the concentration range where the compound is not toxic to the cells. Keep DMSO concentration low. |
References
Application Notes and Protocols: BMS-707035 in Combination with Other Antiretroviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-707035 is a potent and specific inhibitor of HIV-1 integrase, a critical enzyme for viral replication.[1][2][3][4] As an integrase strand transfer inhibitor (INSTI), this compound blocks the final step of proviral DNA integration into the host cell genome.[1][2][4] While development of this compound was discontinued, with a Phase II clinical trial being withdrawn, the study of its antiviral profile and potential synergies with other antiretroviral agents remains valuable for the development of new HIV therapies and for understanding the mechanisms of action of INSTIs.[1][3]
This document provides a summary of the known antiviral activity of this compound and outlines detailed protocols for evaluating its efficacy in combination with other classes of antiretroviral drugs. Due to the limited publicly available data on specific combination studies with this compound, the following protocols are based on established methodologies for assessing antiviral synergy.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound
| Parameter | Value | Cell Line/Conditions | Reference |
| IC50 (Enzyme Inhibitory) | 3 nM | HIV-1 Integrase Enzyme Assay | [5] |
| IC50 (Enzyme Inhibitory) | 15 nM | HIV-1 Integrase Strand Transfer Assay | [1][2][3] |
| IC50 (Enzyme Inhibitory) | 14 nM | HIV-1 Integrase DNA Strand Transfer | [6] |
| EC50 (Antiviral Activity) | 2 nM | In the presence of 10% FBS | [5] |
| EC50 (Antiviral Activity) | 17 nM | In the presence of 15 mg/mL human serum albumin | [5] |
| CC50 (Cytotoxicity) | ≥45 µM | Various cell lines | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound within the HIV replication cycle and a general workflow for assessing its synergistic potential with other antiretroviral agents.
Caption: Mechanism of action of this compound and other antiretrovirals in the HIV life cycle.
Caption: Experimental workflow for assessing antiviral synergy of this compound.
Experimental Protocols
The following are detailed protocols for evaluating the in vitro efficacy of this compound in combination with other antiretroviral agents.
Protocol 1: In Vitro Antiviral Synergy Assay using a Checkerboard Format
Objective: To determine the synergistic, additive, or antagonistic effect of this compound when combined with other antiretroviral agents against HIV-1 replication in a cell-based assay.
Materials:
-
Target Cells: TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR) or Peripheral Blood Mononuclear Cells (PBMCs).
-
Virus: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB, HIV-1 NL4-3) or clinical isolates.
-
Compounds: this compound, other antiretroviral agents (e.g., a nucleoside reverse transcriptase inhibitor [NRTI] like Zidovudine, a non-nucleoside reverse transcriptase inhibitor [NNRTI] like Efavirenz, or a protease inhibitor [PI] like Lopinavir).
-
Reagents: Cell culture medium (e.g., DMEM for TZM-bl, RPMI-1640 for PBMCs), fetal bovine serum (FBS), antibiotics, phytohemagglutinin (PHA), interleukin-2 (IL-2) for PBMCs, luciferase assay reagent, p24 antigen ELISA kit.
-
Equipment: 96-well cell culture plates, CO2 incubator, luminometer or ELISA plate reader.
Methodology:
-
Cell Preparation:
-
For TZM-bl cells, seed at an appropriate density (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate overnight.
-
For PBMCs, isolate from healthy donor blood, stimulate with PHA for 2-3 days, then maintain in medium supplemented with IL-2.
-
-
Drug Dilution (Checkerboard Setup):
-
Prepare serial dilutions of this compound and the combination drug in cell culture medium.
-
In a 96-well plate, add varying concentrations of this compound along the rows and the combination drug along the columns to create a matrix of drug combinations. Include wells with single drugs and no drugs as controls.
-
-
Infection:
-
Infect the prepared cells with a pre-titered amount of HIV-1.
-
After a short incubation period (e.g., 2-4 hours), wash the cells to remove excess virus and add the drug-containing medium from the checkerboard plate.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Viral Replication:
-
For TZM-bl cells, measure luciferase activity using a luminometer.
-
For PBMCs, measure the p24 antigen concentration in the culture supernatant using an ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration and combination compared to the virus control (no drug).
-
Analyze the data using the Chou-Talalay method to determine the Combination Index (CI). A CI value of <1 indicates synergy, a CI value of 1 indicates an additive effect, and a CI value of >1 indicates antagonism.
-
Protocol 2: Cytotoxicity Assay
Objective: To assess the cytotoxicity of this compound alone and in combination with other antiretroviral agents.
Materials:
-
Target Cells: Same cells as used in the antiviral assay.
-
Compounds: this compound and the combination antiretroviral agent.
-
Reagents: Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or XTT).
-
Equipment: 96-well plates, CO2 incubator, luminometer or spectrophotometer.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as in the antiviral assay.
-
Drug Addition: Add the same concentrations of this compound and the combination drug as used in the checkerboard assay. Include a cell control (no drug) and a background control (no cells).
-
Incubation: Incubate the plates for the same duration as the antiviral assay (48-72 hours).
-
Measurement of Cell Viability: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance).
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) for each compound and combination. The therapeutic index (TI) can be calculated as CC50/EC50.
Conclusion
References
- 1. Systematic Identification of Synergistic Drug Pairs Targeting HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 6. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
BMS-707035 degradation and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of BMS-707035. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and solutions?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the lyophilized powder should be kept at -20°C, where it is stable for up to three years.[1] Once in solution, it should be stored at -20°C and used within one month to prevent significant degradation.[1] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound has specific solubility characteristics. It is soluble in DMSO, with reported concentrations ranging from 32 mg/mL to 38 mg/mL.[1][2] However, some sources also describe its solubility in DMSO as "slightly soluble".[3] It is considered insoluble in water and ethanol.[1] For in vivo studies, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline or corn oil have been described.[4]
Q3: What are the potential degradation pathways for this compound?
A3: While specific forced degradation studies for this compound are not publicly available, compounds with similar structures, such as pyrimidine-carboxamides, are susceptible to certain degradation pathways. These include:
-
Hydrolysis: The amide and pyrimidine ring structures can be susceptible to hydrolysis under acidic or alkaline conditions. This could lead to the cleavage of the carboxamide bond.
-
Oxidation: The molecule may be sensitive to oxidative stress, a common degradation pathway for many active pharmaceutical ingredients.[5]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation in molecules with aromatic and heterocyclic rings.
Q4: How can I tell if my this compound has degraded?
A4: Degradation may not always be visible. However, you might observe a decrease in the compound's efficacy in your assays, changes in the physical appearance of the solution (e.g., color change, precipitation), or the appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS). A stability-indicating analytical method is the most reliable way to assess degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or no activity in biological assay | Compound degradation due to improper storage or handling. | 1. Prepare a fresh stock solution from lyophilized powder. 2. Verify storage conditions (-20°C for powder, -20°C for solutions).[1][2] 3. Avoid repeated freeze-thaw cycles by using aliquots.[2] 4. Perform a purity check using HPLC or LC-MS. |
| Precipitation in stock solution | Poor solubility or solvent evaporation. | 1. Ensure fresh, high-quality DMSO is used. Moisture-absorbing DMSO can reduce solubility.[2] 2. Gentle warming or sonication may aid dissolution if precipitation occurs during preparation.[4] 3. Verify the final concentration is within the known solubility limits. |
| Inconsistent results between experiments | Variable compound integrity or concentration. | 1. Standardize stock solution preparation and handling procedures. 2. Always prepare fresh working solutions for in vivo experiments on the day of use.[4] 3. Qualify new batches of the compound to ensure consistency. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | Compound degradation. | 1. Compare the chromatogram to a reference standard or a freshly prepared sample. 2. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Protect samples from light and heat during analysis. |
Data Summary Tables
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Reported Stability | Source |
| Lyophilized Powder | -20°C | Up to 3 years | [1][2] |
| In Solution (DMSO) | -20°C | Up to 1 month | [1][2] |
| Stock Solutions | -80°C | Up to 1 year | [2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Source |
| DMSO | 38 mg/mL (92.58 mM) | Use fresh DMSO as it can be hygroscopic. | [2] |
| DMSO | 32 mg/mL (77.96 mM) | - | [1] |
| DMSO | Slightly Soluble | - | [3] |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.09 mM) | For in vivo use. Prepare fresh daily. | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.09 mM) | For in vivo use. | [4] |
Visualizations
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions as mandated by ICH guidelines.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a PDA/DAD or MS detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in DMSO to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions: (Note: The goal is to achieve 5-20% degradation. Incubation times and temperatures may need to be optimized.)
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with an equimolar amount of HCl.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the solid powder in an oven at 70°C for 48 hours. Dissolve in DMSO for analysis.
-
Photolytic Degradation: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
Dilute all stressed samples, along with an unstressed control sample, to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a reverse-phase HPLC method. A generic starting method could be:
-
Column: C18
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 253 nm and 302 nm.[3]
-
Injection Volume: 10 µL
-
-
If using an MS detector, monitor for the parent mass of this compound (410.4 g/mol ) and any new masses that appear in the stressed samples.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of this compound.
-
Identify and quantify any significant degradation products (typically >0.1%).
-
Assess the peak purity of the parent drug in the presence of its degradants to validate the method as "stability-indicating."
-
References
- 1. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]
- 2. iosrphr.org [iosrphr.org]
- 3. Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation in Bulk and Its Formulation Applying DOE [wisdomlib.org]
- 4. jetir.org [jetir.org]
- 5. The use of N-methylpyrrolidone as a cosolvent and oxidant in pharmaceutical stress testing - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-707035 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the observed off-target effects of BMS-707035 in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is HIV-1 integrase, an essential enzyme for viral replication. It inhibits the strand transfer activity of the integrase with high potency.[1][2][3][4]
Q2: What are the known off-target effects of this compound observed in cellular assays?
A2: this compound has demonstrated off-target activity against the SARS-CoV-2 main protease (Mpro or 3CLpro) and has shown weak inhibitory effects on Cytochrome P450 (CYP) enzymes.
Q3: What is the observed potency of this compound against its primary and off-targets?
A3: The inhibitory concentrations (IC50), antiviral efficacy (EC50), and cytotoxic concentrations (CC50) are summarized in the table below.
Q4: Has this compound been observed to be cytotoxic?
A4: this compound has been reported to have a 50% cytotoxic concentration (CC50) of ≥45 μM in various cell lines. This suggests that cytotoxicity may be observed at high concentrations.
Q5: Are there any known signaling pathways affected by the off-target activity of this compound?
A5: While direct studies on this compound's impact on specific signaling pathways are limited, its off-target inhibition of SARS-CoV-2 Mpro and CYP enzymes can indirectly affect cellular processes. Mpro is crucial for viral polyprotein processing, and its inhibition blocks viral replication. CYP enzymes are involved in the metabolism of a wide range of endogenous and exogenous compounds, and their inhibition can alter cellular signaling and homeostasis.
Quantitative Data Summary
The following table summarizes the reported quantitative data for this compound's activity against its primary target and known off-targets, as well as its cytotoxicity.
| Target/Assay | Parameter | Value | Cell Line/System | Source |
| On-Target Activity | ||||
| HIV-1 Integrase | IC50 | ~3 nM | Enzyme Assay | [4] |
| HIV-1 Integrase | IC50 | 15 nM | Enzyme Assay | [1][2][3] |
| Antiviral Activity (HIV-1) | EC50 | 2 nM | 10% FBS | |
| Antiviral Activity (HIV-1) | EC50 | 17 nM | 15 mg/mL human serum albumin | |
| Off-Target Activity | ||||
| SARS-CoV-2 Mpro | EC50 | 0.27 µM | Huh7.5 cells | |
| SARS-CoV-2 Replication | Inhibition | 81% | Huh-7.5 cells | |
| Cytochrome P450 (CYP) Enzymes | IC50 | ≥40 µM | In vitro assay | |
| Cytotoxicity | ||||
| General Cytotoxicity | CC50 | ≥45 µM | Various cell lines |
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments and troubleshooting guidance for common issues.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (In-Cell)
Objective: To determine the inhibitory effect of this compound on the activity of SARS-CoV-2 Mpro within a cellular context.
A gain-of-function assay can be utilized to quantify Mpro inhibition in living cells.[5] This typically involves a reporter system where the inhibition of Mpro activity leads to a measurable signal, such as the expression of a fluorescent protein.
-
Cell Seeding: Plate a suitable human cell line (e.g., Huh-7.5 or 293T) in a 96-well plate at a density that allows for optimal growth and transfection.
-
Transfection: Co-transfect the cells with a plasmid encoding the Mpro reporter system. This reporter can be a fusion protein that, when cleaved by active Mpro, remains in a non-functional state. Inhibition of Mpro prevents cleavage and allows the reporter to become functional (e.g., translocate to the nucleus and activate a fluorescent reporter gene).
-
Compound Treatment: After 24 hours of transfection, treat the cells with a serial dilution of this compound. Include appropriate controls: a vehicle control (e.g., DMSO) and a positive control inhibitor of Mpro.
-
Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24-48 hours).
-
Signal Detection: Measure the reporter signal (e.g., fluorescence intensity) using a plate reader.
-
Data Analysis: Normalize the signal to the vehicle control and plot the percentage of inhibition against the compound concentration. Calculate the EC50 value using a suitable non-linear regression model.
| Issue | Possible Cause | Suggested Solution |
| High background signal in no-Mpro control | Leaky reporter expression or autofluorescence of the compound. | Optimize reporter plasmid design. Test for compound autofluorescence in a cell-free system. |
| Low signal-to-noise ratio | Inefficient transfection or low reporter sensitivity. | Optimize transfection protocol (reagent, DNA concentration). Use a brighter reporter protein or a more sensitive detection method. |
| Inconsistent results between replicates | Uneven cell seeding or pipetting errors. | Ensure a single-cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. |
| Observed cytotoxicity at high concentrations | The compound is toxic to the cells at the tested concentrations. | Perform a separate cytotoxicity assay (e.g., Neutral Red Uptake) to determine the CC50. Limit the maximum concentration in the Mpro assay to below the cytotoxic threshold. |
Cytochrome P450 (CYP) Inhibition Assay (Fluorogenic)
Objective: To assess the inhibitory potential of this compound on the activity of major human CYP isoforms.
Fluorogenic assays provide a high-throughput method to screen for CYP inhibition.[6][7]
-
Reagent Preparation: Prepare a reaction buffer containing recombinant human CYP enzymes, a fluorogenic substrate specific for the CYP isoform being tested, and an NADPH-generating system.
-
Compound Incubation: In a 96-well plate, pre-incubate the CYP enzymes with a range of this compound concentrations. Include a vehicle control and a known inhibitor for each CYP isoform as a positive control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH-generating system.
-
Incubation: Incubate the plate at 37°C for a specific time, allowing the enzyme to metabolize the substrate.
-
Fluorescence Measurement: Stop the reaction and measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the product of the fluorogenic substrate.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Autofluorescence of the test compound or non-enzymatic substrate conversion. | Run a control plate without the enzyme to measure compound autofluorescence. Ensure the substrate is stable in the assay buffer. |
| Low enzyme activity | Inactive enzyme or suboptimal assay conditions. | Use a new batch of enzyme. Optimize incubation time, pH, and temperature. |
| False positives or negatives | Compound interference with the detection system (fluorescence quenching or enhancement). | Test the compound's effect on the fluorescent product in the absence of the enzyme. |
| Inconsistent IC50 values | Variability in reagent preparation or incubation times. | Prepare fresh reagents for each experiment. Use a timer to ensure consistent incubation periods. |
Cytotoxicity Assay (Neutral Red Uptake)
Objective: To determine the concentration of this compound that causes 50% cell death (CC50) in a given cell line.
The Neutral Red Uptake assay is a widely used method to assess cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[8][9][10][11][12]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach and grow for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (untreated cells) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells with the compound for a period that is relevant to the primary assays (e.g., 24, 48, or 72 hours).
-
Neutral Red Staining: Remove the treatment medium and add a medium containing Neutral Red dye. Incubate for 2-3 hours to allow for dye uptake by viable cells.
-
Dye Extraction: Wash the cells to remove unincorporated dye. Add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes of viable cells.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (typically around 540 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells compared to the vehicle control. Determine the CC50 value by plotting cell viability against the compound concentration.
| Issue | Possible Cause | Suggested Solution |
| High background absorbance | Incomplete removal of extracellular Neutral Red dye. | Optimize the washing steps to ensure all unincorporated dye is removed. |
| Low absorbance in control wells | Poor cell health or suboptimal cell seeding density. | Ensure cells are healthy and in the logarithmic growth phase before seeding. Optimize the initial cell number per well. |
| Precipitation of the compound in the culture medium | Low solubility of the compound at high concentrations. | Check the solubility of this compound in the culture medium. Use a lower starting concentration or a different solvent if necessary (ensure the final solvent concentration is not toxic to the cells). |
| Variable results | Inconsistent incubation times or uneven cell distribution. | Adhere strictly to incubation times. Ensure a homogenous cell suspension before plating. |
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the known interactions of the off-target proteins and the general workflows of the described experimental assays.
Caption: Potential impact of this compound off-target activities.
Caption: Workflow for in-cell SARS-CoV-2 Mpro inhibition assay.
Caption: Workflow for fluorogenic CYP inhibition assay.
Caption: Workflow for Neutral Red Uptake cytotoxicity assay.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Gain-of-function assay for SARS-CoV-2 Mpro inhibition in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 7. researchgate.net [researchgate.net]
- 8. qualitybiological.com [qualitybiological.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. assaygenie.com [assaygenie.com]
Interpreting unexpected data from BMS-707035 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-707035.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound.
Q1: My this compound compound shows lower than expected or no activity in my HIV-1 replication assay. What are the possible causes?
A1: Several factors could contribute to the apparent lack of efficacy. Consider the following troubleshooting steps:
-
Compound Solubility: this compound is sparingly soluble in aqueous solutions and has limited solubility in DMSO.[1] Ensure that your stock solution is fully dissolved. Gentle warming and sonication can aid in dissolution.[2] Precipitates in your working dilutions will significantly reduce the effective concentration. For cell-based assays, ensure the final DMSO concentration is not toxic to your cells (typically ≤0.5%).
-
Viral Strain and Resistance: Your HIV-1 strain may harbor resistance mutations to integrase inhibitors. Key resistance mutations for this compound include V75I, Q148R, V151I, and G163R in the integrase gene.[2][3] It is advisable to sequence the integrase gene of your viral stock to check for these mutations.
-
Assay Sensitivity and Timing: Ensure your assay is sensitive enough to detect the expected level of inhibition. For p24 antigen assays, the readout should be timed to coincide with the exponential phase of viral replication. Late time points may show viral breakthrough, masking the inhibitory effect.
-
Compound Integrity: Verify the integrity of your this compound compound. Improper storage may lead to degradation. This compound should be stored at -20°C for long-term use.
Q2: I am observing significant cytotoxicity in my cell-based assays, even at concentrations where I expect to see specific antiviral activity. What should I do?
A2: While this compound is reported to have low cytotoxicity (CC50 ≥45 μM in several cell lines), off-target effects or experimental conditions can lead to unexpected cell death.
-
Confirm Cytotoxicity: Perform a standard cytotoxicity assay (e.g., MTT or XTT) with a range of this compound concentrations on uninfected cells to determine the precise CC50 in your cell line.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Ensure your final solvent concentration in the culture medium is well below the toxic threshold for your specific cell line.
-
Compound Purity: If possible, verify the purity of your this compound stock. Impurities from synthesis could contribute to cytotoxicity.
-
Assay Duration: Extended incubation times with the compound may lead to increased cytotoxicity. Consider optimizing the duration of your experiment.
Q3: In my in vitro integrase strand transfer assay, the IC50 value for this compound is significantly higher than the reported values (around 15 nM). Why might this be?
A3: Discrepancies in in vitro enzymatic assays can often be traced back to the assay components and conditions.
-
Enzyme and Substrate Concentrations: The inhibitory effect of this compound can be overcome by increasing the concentration of the target DNA.[3] Ensure that the concentrations of the integrase enzyme and the donor and target DNA substrates in your assay are optimized. High substrate concentrations will lead to an apparent increase in the IC50.
-
Recombinant Integrase Activity: The purity and activity of the recombinant HIV-1 integrase are critical. Use a highly purified and active enzyme preparation.
-
Buffer Components: The composition of the reaction buffer, including salt concentrations and co-factors, can influence enzyme activity and inhibitor binding. Ensure your buffer conditions are optimal for integrase activity.
-
Compound Dilution Series: Prepare a fresh and accurate serial dilution of this compound for each experiment. Errors in dilution can lead to inaccurate IC50 determinations.
Q4: How do I interpret the results of a genotypic resistance test for my HIV-1 strain in the context of this compound?
A4: Genotypic resistance reports list mutations in the viral genes. For this compound, you should focus on the integrase (IN) gene sequence.
-
Identify Key Mutations: Look for mutations at positions V75, Q148, V151, and G163. The presence of mutations like V75I, Q148R, V151I, or G163R is known to confer resistance to this compound.[2][3]
-
Consult Resistance Databases: Utilize online resources like the Stanford University HIV Drug Resistance Database to interpret the impact of specific mutations and combinations of mutations on the susceptibility to various integrase inhibitors. These databases provide detailed information on the fold-change in resistance associated with different mutational patterns.
-
Phenotypic Correlation: If your genotypic results indicate potential resistance, it is advisable to confirm this with a phenotypic assay, which directly measures the inhibitory concentration of the drug against your viral isolate.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published sources.
Table 1: In Vitro Activity and Cytotoxicity of this compound
| Parameter | Value | Cell Line/Assay Conditions | Source |
| IC50 (Integrase Strand Transfer) | 15 nM | In vitro enzymatic assay | [3] |
| EC50 (Antiviral Activity) | 2 nM | HIV-1 infected cells in 10% FBS | |
| EC50 (Antiviral Activity) | 17 nM | HIV-1 infected cells with 15 mg/mL human serum albumin | |
| CC50 (Cytotoxicity) | ≥45 µM | Various cell lines |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) |
| Rat | IV | 2.6 | 18 | 2.7 |
| Dog | IV | 5.0 | 4.8 | 1.8 |
| Monkey | IV | 6.1 | 5.2 | 2.1 |
T1/2: Half-life, CL: Clearance, Vss: Volume of distribution at steady state.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
HIV-1 Replication Assay (p24 Antigen ELISA)
This protocol describes a method to assess the antiviral activity of this compound by measuring the inhibition of HIV-1 p24 antigen production in infected cells.
Materials:
-
Target cells susceptible to HIV-1 infection (e.g., MT-4, CEM-SS, or activated PBMCs)
-
HIV-1 viral stock of known titer
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
Commercial HIV-1 p24 Antigen ELISA kit
-
Plate reader
Procedure:
-
Cell Plating: Seed target cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium.
-
Compound Addition: Add 100 µL of the 2X compound dilutions to the appropriate wells. Include wells with medium only (cell control) and wells with virus but no compound (virus control).
-
Infection: Add a predetermined amount of HIV-1 viral stock to each well (except cell control wells) to achieve a multiplicity of infection (MOI) of 0.01-0.1.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-7 days.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the concentration of p24 in each well by comparing to the standard curve. Calculate the percentage of inhibition for each this compound concentration relative to the virus control. The EC50 value is the concentration of the compound that inhibits p24 production by 50%.
In Vitro Integrase Strand Transfer Assay
This assay measures the ability of this compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.
Materials:
-
Recombinant HIV-1 integrase
-
Oligonucleotide mimicking the viral DNA LTR end (donor substrate), labeled with biotin.
-
Oligonucleotide target DNA, labeled with a detectable tag (e.g., DIG).
-
This compound
-
Integrase reaction buffer (e.g., 25 mM MOPS pH 7.2, 10 mM MgCl2, 5 mM DTT)
-
Streptavidin-coated microplates
-
Anti-DIG antibody conjugated to HRP
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Donor DNA Coating: Add the biotin-labeled donor substrate to the streptavidin-coated microplate wells and incubate to allow binding. Wash to remove unbound substrate.
-
Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells and incubate.
-
Strand Transfer Reaction: Add the DIG-labeled target DNA to initiate the strand transfer reaction. Incubate at 37°C.
-
Detection: Wash the wells to remove un-integrated target DNA. Add anti-DIG-HRP antibody and incubate.
-
Signal Development: Wash away unbound antibody and add TMB substrate. Stop the reaction with a stop solution.
-
Data Analysis: Read the absorbance at 450 nm. Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. The IC50 value is the concentration that inhibits the strand transfer reaction by 50%.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to cells.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include wells with medium only (no cells) as a background control and wells with cells and no compound as a viability control.
-
Incubation: Incubate the plate for a period that matches the duration of your primary assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Analysis: Read the absorbance at 570 nm. Calculate the percentage of cell viability for each concentration relative to the no-compound control. The CC50 value is the concentration that reduces cell viability by 50%.
Visualizations
HIV-1 Integrase Signaling Pathway
Caption: Mechanism of action of this compound in the HIV-1 integration pathway.
Troubleshooting Workflow for Unexpected Results
References
Optimizing BMS-707035 concentration for antiviral assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of BMS-707035 for antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary antiviral mechanism?
A1: this compound is a potent and specific inhibitor of the HIV-1 integrase strand transfer (INSTI).[1][2][3][4] It blocks the catalytic activity of the HIV-1 integrase enzyme, which is essential for integrating the viral DNA into the host cell's genome, thus preventing viral replication.[2][3] More recently, this compound has also been identified as an inhibitor of the main protease (Mpro or 3CLpro) of SARS-CoV-2.[5]
Q2: What are the reported antiviral activities of this compound?
A2: this compound has demonstrated potent activity against HIV-1, with IC50 values in the low nanomolar range.[1][3] It has also shown efficacy against SARS-CoV-2 in cell-based assays.[5]
Q3: What is the cytotoxicity profile of this compound?
A3: this compound generally exhibits low cytotoxicity in various cell lines, with CC50 values typically in the micromolar range, indicating a favorable therapeutic window.[1]
Q4: What factors can influence the effective concentration of this compound in my assay?
A4: The optimal concentration of this compound can be influenced by several factors, including the specific cell line used, the viral strain and multiplicity of infection (MOI), the presence of serum proteins in the culture medium, and the specific endpoint of the assay.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in antiviral activity between experiments. | Inconsistent cell density or health. Variation in virus titer. Pipetting errors. | Ensure consistent cell seeding density and viability. Use a freshly titrated virus stock for each experiment. Calibrate pipettes regularly and use proper pipetting techniques. |
| Lower than expected antiviral potency (high EC50/IC50). | Presence of high serum protein concentration. Use of a resistant viral strain. Compound degradation. | Reduce serum concentration if possible, or perform a serum shift assay to quantify the effect. Sequence the viral target to check for resistance mutations.[2][3] Prepare fresh stock solutions of this compound and store them properly. |
| High cytotoxicity observed at effective antiviral concentrations. | Cell line is particularly sensitive to the compound. Incorrect assessment of cell viability. | Determine the CC50 in uninfected cells to establish a baseline. Use a more robust cytotoxicity assay (e.g., membrane integrity-based) in parallel with a metabolic assay. |
| No antiviral effect observed. | Incorrect concentration range tested. Inactive compound. Assay endpoint is not sensitive to the mechanism of action. | Test a broader range of concentrations, from picomolar to micromolar. Verify the identity and purity of the this compound stock. Ensure the assay measures an event downstream of viral integration (for HIV-1) or protease activity (for SARS-CoV-2). |
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Assay Type | Cell Line | IC50 / EC50 | Reference |
| HIV-1 | Integrase Strand Transfer | - | 3 nM - 15 nM | [1][3] |
| HIV-1 | Antiviral Activity (10% FBS) | - | 2 nM | [1] |
| HIV-1 | Antiviral Activity (15 mg/mL human serum albumin) | - | 17 nM | [1] |
| SARS-CoV-2 | Main Protease (Mpro) Inhibition | - | 10 µM (in a fluorescence-based assay) | [5] |
| SARS-CoV-2 | Viral Replication | Huh7.5 | 0.27 µM | [5] |
Table 2: Cytotoxicity of this compound
| Cell Line(s) | Assay Type | CC50 | Reference |
| Various | Not specified | ≥45 µM | [1] |
Experimental Protocols
Protocol 1: HIV-1 Antiviral Assay (Example using a Luciferase Reporter Virus)
-
Cell Plating: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting concentration range would be from 1 pM to 1 µM.
-
Compound Addition: Add the diluted this compound to the plated cells. Include a "no-drug" control.
-
Virus Infection: Infect the cells with an HIV-1 luciferase reporter virus at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log of the drug concentration.
Protocol 2: Cytotoxicity Assay (Example using MTT)
-
Cell Plating: Seed the desired cell line in a 96-well plate at an appropriate density.
-
Compound Addition: Add a serial dilution of this compound to the cells. Include a "no-drug" control and a "cells-only" background control.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.
Visualizations
Caption: Workflow for optimizing this compound concentration in antiviral assays.
Caption: Mechanism of action of this compound as an HIV-1 integrase inhibitor.
References
BMS-707035 cytotoxicity at high concentrations
Welcome to the Technical Support Center for BMS-707035. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to cytotoxicity, particularly at high concentrations, during in-vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of HIV-1 integrase.[1][2] It blocks the strand transfer activity of the integrase enzyme, which is a crucial step in the integration of viral DNA into the host cell's genome.[1][3] The IC50 for this inhibition has been reported to be approximately 15 nM.[1][2]
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: Preclinical evaluations have indicated that this compound has an acceptable in-vitro and in-vivo toxicity profile.[4] However, like many small molecule inhibitors, high concentrations may lead to off-target effects and subsequent cytotoxicity. One study noted that this compound did not induce hepatocellular vacuolation, suggesting some level of specificity in its potential toxicological profile.[5] It is crucial to distinguish between on-target antiviral efficacy and off-target cytotoxicity, which typically occurs at much higher concentrations.
Q3: What are the initial steps to confirm and characterize unexpected cytotoxicity with this compound?
A3: The first step is to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) in your specific cell line. This will provide a quantitative measure of the compound's cytotoxic potential. It is essential to include proper controls, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce cell death in your experimental system.
Troubleshooting Guide for Unexpected Cytotoxicity
If you are observing a higher-than-expected level of cytotoxicity with this compound, the following guide provides a systematic approach to troubleshooting the issue.
Issue 1: High Cytotoxicity Observed Across All Tested Concentrations
This could indicate a general cytotoxic effect or an experimental artifact.
| Possible Cause | Recommended Solution |
| Compound Concentration Error | Verify the calculations for your stock solution and final dilutions. Perform a fresh serial dilution from a new aliquot of the compound. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a vehicle-only control at the highest concentration used for this compound. |
| Compound Instability/Precipitation | Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. Assess the stability of this compound in your culture medium over the time course of your experiment. |
| Cell Culture Contamination | Check your cell cultures for microbial contamination (e.g., mycoplasma, bacteria, fungi). Test a fresh batch of cells from a reliable source. |
Issue 2: Cytotoxicity Observed Only at High Concentrations
This is more likely to be due to off-target effects of this compound.
| Possible Cause | Recommended Solution |
| Off-Target Effects | The compound may be interacting with unintended cellular targets at high concentrations. Consider performing a kinase panel screening or other off-target profiling assays to identify potential unintended targets. |
| Induction of Cellular Stress | High concentrations of the compound may be inducing cellular stress pathways. Investigate markers for oxidative stress (ROS production), ER stress (UPR activation), and DNA damage. |
| Mitochondrial Toxicity | The compound may be affecting mitochondrial function. Assess changes in mitochondrial membrane potential and cellular ATP levels. |
| Induction of Apoptosis/Necrosis | Determine the mode of cell death. Use assays to differentiate between apoptosis (e.g., caspase activation, Annexin V staining) and necrosis (e.g., LDH release, propidium iodide staining). |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50)
This protocol outlines the use of a standard MTT assay to determine the CC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the compound concentration. Use a non-linear regression analysis to calculate the CC50 value.
Protocol 2: Differentiating Between Apoptosis and Necrosis using Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to distinguish between apoptotic and necrotic cell death.
-
Cell Treatment: Treat cells with high concentrations of this compound for a specified time. Include positive controls for apoptosis (e.g., staurosporine) and necrosis (e.g., heat shock).
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison. Below are templates for presenting cytotoxicity and cell death data.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | CC50 (µM) |
| Example: MT-4 | MTT | 48 | >50 |
| Example: CEM-SS | MTS | 72 | Enter Value |
| Example: HepG2 | LDH Release | 48 | Enter Value |
Table 2: Analysis of Cell Death Mechanism of this compound at High Concentration (e.g., 100 µM)
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| Example: Jurkat | Vehicle Control | Enter Value | Enter Value | Enter Value |
| Example: Jurkat | This compound (100 µM) | Enter Value | Enter Value | Enter Value |
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate key concepts and experimental workflows relevant to investigating the cytotoxicity of this compound.
Caption: Potential pathways of this compound-induced cytotoxicity at high concentrations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. The discovery and preclinical evaluation of this compound, a potent HIV-1 integrase strand transfer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Preclinical Profiling of GSK3839919, a Potent HIV-1 Allosteric Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low potency of BMS-707035 in experiments
This technical support center provides troubleshooting guidance for researchers and drug development professionals experiencing lower-than-expected potency with BMS-707035 in their experiments. The following FAQs, troubleshooting guides, and protocols are designed to help identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent and specific inhibitor of the HIV-1 integrase (IN) enzyme.[1][2][3][4][5] It functions by blocking the strand transfer step of viral DNA integration into the host cell's genome, which is a critical part of the retroviral life cycle.[1][2][6] The binding of this compound to the integrase enzyme and the binding of the target DNA to the enzyme are mutually exclusive events.[1][2][6]
Q2: What are the expected potency values for this compound?
The potency of this compound can vary depending on the assay format (biochemical vs. cell-based) and the specific experimental conditions, such as the presence of serum proteins.
Table 1: Reported Potency of this compound
| Assay Type | Value Type | Reported Value | Conditions / Notes |
|---|---|---|---|
| Biochemical (Enzyme Assay) | IC50 | 3 nM[7] | Enzyme inhibitory activity. |
| Biochemical (Enzyme Assay) | IC50 | 14 nM[8] | HIV-1 integrase DNA strand transfer. |
| Biochemical (Enzyme Assay) | IC50 | 15 nM[1][2][4][6] | HIV-1 integrase strand transfer activity. |
| Cell-Based (Antiviral Assay) | EC50 | 2 nM[7] | In the presence of 10% Fetal Bovine Serum (FBS). |
| Cell-Based (Antiviral Assay) | EC50 | 17 nM[7] | In the presence of 15 mg/mL human serum albumin. |
| Cell-Based (Antiviral Assay) | CC50 | ≥45 μM[7] | Cytotoxicity in several cell lines. |
Q3: How should I properly store and handle this compound to ensure its stability and potency?
Proper storage and handling are critical for maintaining the integrity of the compound. This compound is insoluble in water and ethanol.[1][3][4]
Table 2: Recommended Handling and Storage of this compound
| Form | Storage Temperature | Recommended Duration | Solvent | Notes |
|---|---|---|---|---|
| Powder (Lyophilized) | -20°C | ≥ 3-4 years[1][3][8] | N/A | Keep desiccated and protected from light. |
| Stock Solution | -80°C | 1-2 years[1][7] | DMSO | Aliquot to avoid repeated freeze-thaw cycles.[1][3] |
| Stock Solution | -20°C | 1 month[1][3][7] | DMSO | For shorter-term storage. Avoid freeze-thaw cycles. |
Note: Use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce the solubility of this compound.[1]
Visualizing the Mechanism of Action
The following diagram illustrates the HIV-1 integration pathway and the specific step inhibited by this compound.
Caption: HIV-1 Integration Pathway and this compound Mechanism of Action.
Troubleshooting Guide
This guide is structured to address specific problems you may encounter.
Problem 1: Low Potency in a Biochemical / Enzymatic Assay
Q: My IC50 value for this compound is much higher than the reported ~3-15 nM in my HIV-1 integrase strand transfer assay. Why?
A: Several factors related to the compound itself or the assay components can lead to an apparent decrease in potency. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low potency in biochemical assays.
-
Compound Integrity: Improperly stored or dissolved compound is a primary suspect. This compound can degrade with multiple freeze-thaw cycles or precipitate if prepared in aqueous solutions or non-anhydrous DMSO.[1][3]
-
Enzyme Quality: Ensure the recombinant HIV-1 integrase is active. Use a positive control inhibitor with a known potency to validate enzyme and assay performance.
-
Substrate Concentration: The inhibitory action of this compound can be overcome by increasing the concentration of target DNA.[1][2][6] If your assay uses a high substrate concentration, this may lead to a rightward shift in the IC50 curve. Consider titrating the target DNA to find an optimal concentration.
-
Integrase Mutations: If you are not using a wild-type enzyme, be aware that certain mutations (e.g., Q148R, V151I) are known to confer resistance to this compound.[1][2][6]
Problem 2: Low Potency in a Cell-Based / Antiviral Assay
Q: My EC50 value is significantly higher than the reported ~2-17 nM in my cell-based HIV-1 replication assay. What could be the cause?
A: Cell-based assays introduce more biological variables that can affect a compound's apparent potency.
Caption: Troubleshooting workflow for low potency in cell-based assays.
-
Serum Protein Binding: This is a major factor. This compound exhibits high plasma protein binding.[7] The reported EC50 increases from 2 nM in 10% FBS to 17 nM in the presence of 15 mg/mL human serum albumin.[7] If your assay medium contains a high percentage of serum, the free concentration of the inhibitor available to act on the cells will be significantly lower. Consider running the assay in reduced-serum conditions as a control.
-
Cell Health and Passage Number: Use healthy, low-passage number cells. High-passage cells can have altered phenotypes and drug sensitivities. Ensure cell viability is high throughout the experiment.
-
Cytotoxicity: Determine the cytotoxic concentration (CC50) of this compound in your specific cell line. If the observed EC50 is close to the CC50, the "antiviral effect" may be an artifact of cell death rather than specific integrase inhibition. The reported CC50 is generally high (≥45 μM).[7]
-
Viral Strain and Resistance: Ensure your HIV-1 strain contains a wild-type integrase. Prolonged culture of the virus can lead to the selection of resistant mutants. If possible, sequence the integrase gene of your viral stock to rule out known resistance mutations.[1][2][6]
Experimental Protocols
Protocol 1: HIV-1 Integrase Strand Transfer Assay (Biochemical)
This protocol describes a generic, non-radioactive ELISA-based assay to measure the strand transfer activity of HIV-1 integrase and its inhibition by this compound.
1. Reagents and Materials:
-
Recombinant HIV-1 Integrase Enzyme
-
Donor DNA (oligonucleotide mimicking the viral LTR end)
-
Target DNA (oligonucleotide mimicking host DNA, biotinylated)
-
Assay Buffer: (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 7.5 mM MnCl2, 10% glycerol)
-
This compound stock solution in DMSO
-
Control inhibitor (e.g., Raltegravir)
-
Streptavidin-coated 96-well plates
-
Anti-Digoxigenin-HRP antibody (if using DIG-labeled donor DNA)
-
HRP substrate (e.g., TMB)
-
Stop Solution (e.g., 1 M H2SO4)
-
Plate reader
2. Assay Procedure:
-
Plate Preparation: Wash streptavidin-coated plates with wash buffer. Add 100 µL of biotinylated target DNA (e.g., 5 pmol/well) to each well. Incubate for 1-2 hours at room temperature to allow binding. Wash plates 3 times to remove unbound DNA.
-
Compound Preparation: Perform a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Reaction Mixture: In a separate plate, prepare the reaction mixture. For each well, combine:
-
Assay Buffer
-
Recombinant HIV-1 Integrase (e.g., 200-300 nM)
-
DIG-labeled Donor DNA (e.g., 10 pmol)
-
Your diluted this compound or control compound.
-
-
Incubation: Pre-incubate the integrase with the inhibitor for 15-30 minutes at 37°C.
-
Reaction Initiation: Transfer the reaction mixture from the preparation plate to the target DNA-coated assay plate.
-
Integration Reaction: Incubate the plate for 1-2 hours at 37°C to allow the strand transfer reaction to occur.
-
Detection:
-
Wash the plate 3-5 times to remove un-integrated donor DNA and enzyme.
-
Add 100 µL of Anti-Digoxigenin-HRP conjugate diluted in blocking buffer. Incubate for 1 hour.
-
Wash the plate 3-5 times.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops (10-20 minutes).
-
Add 100 µL of stop solution.
-
-
Readout: Measure the absorbance at 450 nm.
3. Data Analysis:
-
Subtract the background (no enzyme) from all other readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the normalized percent inhibition against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based HIV-1 Replication Assay (p24 ELISA)
This protocol measures the effect of this compound on HIV-1 replication in a susceptible cell line by quantifying the p24 capsid protein in the supernatant.
1. Reagents and Materials:
-
Target cells (e.g., TZM-bl, Jurkat, PM1)
-
Complete culture medium (e.g., RPMI or DMEM + 10% FBS + antibiotics)
-
Replication-competent HIV-1 stock (e.g., HIV-1 IIIB or a lab-adapted strain)
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Commercial HIV-1 p24 Antigen ELISA kit
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
2. Assay Procedure:
-
Cell Plating: Seed target cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and allow them to adhere or stabilize overnight.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be ≤0.5%. Add the diluted compound to the cells. Include a "no drug" (vehicle) control.
-
Infection: Add a pre-titered amount of HIV-1 virus stock to each well to achieve a suitable multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 3-5 days at 37°C in a CO2 incubator. The exact duration depends on the cell line and virus kinetics.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. If necessary, centrifuge the plate to pellet any cells and prevent transfer.
-
p24 Quantification: Measure the amount of p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Cytotoxicity Assay (Parallel Plate): In a separate plate set up identically but without virus, add the same concentrations of this compound. After the same incubation period, measure cell viability using your chosen method to determine the CC50.
3. Data Analysis:
-
EC50 Calculation:
-
Calculate the percent inhibition of p24 production for each drug concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound.
-
Use non-linear regression (four-parameter dose-response curve) to calculate the EC50.
-
-
CC50 Calculation:
-
Calculate the percent cell viability for each drug concentration relative to the vehicle control.
-
Plot the percent viability against the log concentration of this compound to determine the CC50.
-
-
Selectivity Index (SI): Calculate the SI by dividing the CC50 by the EC50. A higher SI indicates a more favorable therapeutic window.
References
Validation & Comparative
In Vitro Efficacy Showdown: BMS-707035 and Raltegravir Against HIV-1
In the landscape of antiretroviral drug development, HIV-1 integrase has emerged as a critical target. This enzyme facilitates the integration of the viral DNA into the host cell's genome, a pivotal step in the viral replication cycle. Two notable inhibitors targeting this process are BMS-707035 and the FDA-approved drug Raltegravir. Both compounds are classified as integrase strand transfer inhibitors (INSTIs), yet a detailed comparison of their in vitro efficacy is essential for researchers in the field. This guide provides an objective comparison of their performance based on available experimental data.
Quantitative Comparison of In Vitro Efficacy
Table 1: Enzymatic Inhibition of HIV-1 Integrase Strand Transfer Activity
| Compound | IC50 (nM) | Source |
| This compound | 3 | [1] |
| 15 | [2][3] | |
| 14 | [4] | |
| Raltegravir | 2-7 | [5][6] |
IC50 (50% inhibitory concentration) in a cell-free enzymatic assay represents the concentration of the inhibitor required to reduce the enzyme's activity by half.
Table 2: Antiviral Activity in Cell-Based Assays
| Compound | EC50 (nM) | Cell Line/Conditions | Source |
| This compound | 2 | 10% Fetal Bovine Serum | [1] |
| 17 | 15 mg/mL Human Serum Albumin | [1] | |
| Raltegravir | 1.4 | MT-4 cells (HIV-1 IIIB) | [7] |
| 1.8 | MT-4 cells (HIV-1 IIIB) | [7] | |
| 9.4 | MAGIC-5A cells (HIV-2 ROD9) | [8] | |
| 0.55 | MT-2 cells (HIV-2 ROD9) | [8] |
EC50 (50% effective concentration) in a cell-based assay is the concentration of a drug that gives half-maximal response. This is a measure of the drug's potency in inhibiting viral replication in a cellular environment.
Mechanism of Action: HIV-1 Integrase Strand Transfer Inhibition
Both this compound and Raltegravir share a common mechanism of action. They specifically target the strand transfer step of HIV-1 integration. After the virus enters a host cell, its RNA is reverse-transcribed into DNA. The viral integrase enzyme then processes the ends of this viral DNA and facilitates its insertion into the host cell's chromosome. INSTIs bind to the active site of the integrase enzyme, chelating the divalent metal ions (typically Mg2+) that are essential for its catalytic activity. This prevents the covalent linkage of the viral DNA to the host DNA, effectively halting the replication process.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key assays used to evaluate the in vitro efficacy of HIV-1 integrase inhibitors.
HIV-1 Integrase Strand Transfer Assay (In Vitro Enzymatic Assay)
This assay measures the ability of a compound to inhibit the strand transfer reaction catalyzed by purified recombinant HIV-1 integrase in a cell-free system.
Objective: To determine the IC50 value of an inhibitor against the enzymatic activity of HIV-1 integrase.
Materials:
-
Purified recombinant HIV-1 integrase enzyme.
-
Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) ends (donor substrate) and a target DNA substrate. These are often labeled (e.g., with biotin or a fluorescent tag) for detection.
-
Assay buffer containing a divalent cation (e.g., MgCl2 or MnCl2), a buffering agent (e.g., MOPS or HEPES), and a reducing agent (e.g., DTT).
-
Test compounds (this compound, Raltegravir) at various concentrations.
-
Detection reagents (e.g., streptavidin-alkaline phosphatase conjugate and a chemiluminescent substrate if using a biotin-labeled substrate).
-
96-well plates suitable for the detection method.
Procedure:
-
Plate Preparation: Coat 96-well plates with a capture molecule (e.g., streptavidin) if using a biotinylated donor substrate.
-
Reaction Mixture Preparation: In each well, prepare a reaction mixture containing the assay buffer, a fixed concentration of HIV-1 integrase, and the donor DNA substrate.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include control wells with no inhibitor (positive control) and wells with no integrase (negative control).
-
Incubation: Incubate the plates to allow the integrase to bind to the donor DNA and for the inhibitors to exert their effect.
-
Initiation of Strand Transfer: Add the target DNA substrate to all wells to initiate the strand transfer reaction.
-
Second Incubation: Incubate the plates to allow the strand transfer reaction to proceed.
-
Detection: Stop the reaction and wash the plates. Add the appropriate detection reagents to quantify the amount of strand transfer product formed.
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence) in each well. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Antiviral Activity Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.
Objective: To determine the EC50 value of an inhibitor against HIV-1 replication in a cellular context.
Materials:
-
A susceptible host cell line (e.g., MT-4, CEM-SS, or TZM-bl cells).
-
A laboratory-adapted or clinical isolate of HIV-1.
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Test compounds (this compound, Raltegravir) at various concentrations.
-
A method to quantify viral replication (e.g., p24 antigen ELISA, luciferase reporter gene assay, or a cell viability assay).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the host cells into 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include control wells with no inhibitor (virus control) and wells with no virus (cell control).
-
Viral Infection: Infect the cells with a standardized amount of HIV-1.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
Quantification of Viral Replication: At the end of the incubation period, quantify the extent of viral replication using a chosen method:
-
p24 ELISA: Measure the concentration of the viral p24 capsid protein in the cell culture supernatant.
-
Luciferase Assay: If using a reporter cell line (e.g., TZM-bl), lyse the cells and measure the luciferase activity, which is indicative of viral gene expression.
-
Cell Viability Assay: If the virus causes a cytopathic effect (CPE), measure cell viability (e.g., using an MTT or MTS assay).
-
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Both this compound and Raltegravir are potent inhibitors of HIV-1 integrase, demonstrating low nanomolar efficacy in both enzymatic and cell-based assays. While the available data suggests comparable potency, the lack of direct comparative studies under identical conditions makes it difficult to definitively declare one as superior in vitro. The choice of which compound to advance in a research or development pipeline would likely depend on a more comprehensive evaluation of their properties, including their resistance profiles, pharmacokinetic and pharmacodynamic properties, and safety profiles. The experimental protocols outlined provide a foundation for conducting such comparative studies to generate robust and reliable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Phenotypic susceptibility of HIV-2 to raltegravir: integrase mutations Q148R and N155H confer raltegravir resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Two HIV-1 Integrase Inhibitors: BMS-707035 and Dolutegravir
In the landscape of antiretroviral drug development, integrase strand transfer inhibitors (INSTIs) have emerged as a cornerstone of highly active antiretroviral therapy (HAART). This guide provides a detailed, data-driven comparison of two such inhibitors: BMS-707035, an early-stage clinical candidate, and Dolutegravir, a widely prescribed second-generation INSTI. This objective analysis is intended for researchers, scientists, and drug development professionals to understand the nuances of their preclinical and clinical profiles.
Mechanism of Action: Targeting HIV-1 Integrase
Both this compound and Dolutegravir share a common mechanism of action: they are HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2] They function by binding to the active site of the HIV-1 integrase enzyme, a critical component for viral replication. This binding action effectively blocks the strand transfer step of retroviral DNA integration into the host cell's genome.[3][4] By preventing this integration, the formation of the HIV-1 provirus is halted, thereby inhibiting viral replication.[5] This targeted approach has no equivalent in human host cells, which contributes to the favorable tolerability and minimal toxicity profiles of INSTIs.[2]
Figure 1: Mechanism of action of HIV-1 Integrase Strand Transfer Inhibitors.
Preclinical and In Vitro Data
A comparative summary of the available preclinical and in vitro data for this compound and Dolutegravir is presented below. It is important to note that Dolutegravir has undergone more extensive preclinical and clinical evaluation.
| Parameter | This compound | Dolutegravir |
| Enzyme Inhibitory Activity (IC50) | 3 nM[1], 15 nM[6] | 2.7 nM[5] |
| Antiviral Activity (EC50) | 2 nM (10% FBS)[1], 17 nM (human serum albumin)[1] | 0.09 to 0.61 nM (in vitro)[5] |
| Cytotoxicity (CC50) | ≥45 μM[1] | Not specified in the provided results. |
| CYP Inhibition | Weak (IC50 ≥40 μM)[1] | No significant inhibition of CYP3A4.[7] |
| Protein Binding | High[1] | ≥ 98.9%[5] |
Resistance Profile
The development of drug resistance is a critical factor in the long-term efficacy of antiretroviral agents.
This compound: In vitro studies have identified several integrase mutations that can confer resistance to this compound, including V75I, Q148R, V151I, and G163R.[6] The binding of this compound to the integrase enzyme is a reversible process and can be overcome by increasing the concentration of the target DNA.[6] The Gln148 residue of the integrase is crucial for the binding of this inhibitor.[6]
Dolutegravir: Dolutegravir is known for its high genetic barrier to resistance.[8] It maintains activity against HIV-1 strains harboring single resistance mutations that affect other INSTIs, such as Y143C/H/R, N155H, and E92G/Q.[8] Its activity is primarily compromised by the Q148 mutation when present in combination with other mutations.[8] The pharmacokinetic and pharmacodynamic properties of Dolutegravir, including a long plasma half-life of approximately 14-15.3 hours and a slow dissociation half-life from the integrase-DNA complex (71 hours), contribute to its high resistance barrier.[2][8] In treatment-naive patients, the selection of resistance mutations to Dolutegravir is rare.[8] However, resistance has been observed, with major mutations including G118R, R263K, and Q148H/R/K.[9]
Clinical Development and Efficacy
The clinical development pathways for this compound and Dolutegravir have diverged significantly.
This compound: This compound entered Phase I and II clinical trials to assess its antiviral activity, safety, and tolerability in HIV-1 infected subjects.[10] However, a Phase II multiple ascending dose study was withdrawn, and there is limited publicly available data on its clinical efficacy.[6]
Dolutegravir: Dolutegravir has undergone extensive clinical development and is a widely approved and recommended component of first-line HIV treatment regimens.[11] Multiple large-scale clinical trials have demonstrated its non-inferiority and, in some cases, superiority to other antiretroviral agents, including efavirenz and raltegravir.[7][12] In treatment-naive patients, Dolutegravir-based regimens have shown high rates of virologic suppression.[12][13] For instance, in the SPRING-2 study, 88% of patients receiving Dolutegravir achieved an HIV-1 RNA level of less than 50 copies/mL at 48 weeks, which was non-inferior to the raltegravir group.[7] In the SINGLE study, a Dolutegravir-based regimen was compared to a fixed-dose combination of efavirenz, emtricitabine, and tenofovir.[14] Dolutegravir is also effective in treatment-experienced patients, including those with resistance to other INSTIs, often requiring twice-daily dosing in this population.[15]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of INSTIs.
Antiviral Activity Assay (Single-Round Infectivity Assay)
This assay measures the ability of a compound to inhibit a single cycle of HIV-1 replication.
Figure 2: Workflow for a single-round antiviral activity assay.
Methodology:
-
Cell Preparation: Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain Tat-responsive luciferase and β-galactosidase reporter genes) in 96-well plates and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds (this compound or Dolutegravir) in cell culture medium and add them to the cells.
-
Virus Infection: Infect the cells with a known amount of a single-cycle infectious molecular clone of HIV-1 (e.g., expressing a luciferase reporter gene).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
Measurement of Viral Replication: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity using a luminometer).
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, by plotting the percentage of inhibition against the compound concentration.
HIV-1 Integrase Strand Transfer Assay
This biochemical assay directly measures the inhibition of the strand transfer activity of the integrase enzyme.
Methodology:
-
Assay Setup: The assay is typically performed in a 96-well plate format. The wells are coated with a donor DNA duplex that mimics the U5 end of the HIV-1 long terminal repeat and is labeled with biotin.[16]
-
Enzyme and Inhibitor Incubation: Recombinant HIV-1 integrase enzyme is added to the wells and incubated to allow binding to the donor DNA. Test compounds (this compound or Dolutegravir) at various concentrations are then added.
-
Strand Transfer Reaction: A target DNA duplex, labeled with a different tag (e.g., digoxin), is added to initiate the strand transfer reaction.[16]
-
Detection: The product of the reaction, a DNA molecule containing both biotin and digoxin, is captured using streptavidin-coated magnetic beads. The amount of integrated target DNA is then quantified by detecting the digoxin label, for example, with an anti-digoxin antibody conjugated to an enzyme that produces a colorimetric or chemiluminescent signal.[16]
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined by measuring the reduction in the strand transfer reaction in the presence of the inhibitor.
Conclusion
This compound demonstrated potent in vitro anti-HIV activity and entered early clinical development. However, its development appears to have been discontinued, and comprehensive clinical data is not publicly available. In contrast, Dolutegravir has progressed to become a cornerstone of modern HIV therapy. Its high efficacy, robust resistance profile, and favorable pharmacokinetic properties have been established through extensive clinical trials. This head-to-head comparison, based on the available scientific literature, underscores the rigorous and lengthy process of drug development and highlights the distinct trajectories of these two HIV-1 integrase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dolutegravir: An Integrase Strand Transfer Inhibitor for the Treatment of Human Immunodeficiency Virus 1 in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dolutegravir Sodium? [synapse.patsnap.com]
- 5. hivclinic.ca [hivclinic.ca]
- 6. selleckchem.com [selleckchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. [Resistance profile and genetic barrier of dolutegravir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HIV Drug Resistance Profile in Clients Experiencing Treatment Failure After the Transition to a Dolutegravir-Based First-Line Antiretroviral Treatment Regimen in Mozambique - EGPAF [pedaids.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Dolutegravir - Wikipedia [en.wikipedia.org]
- 12. Dolutegravir: clinical efficacy and role in HIV therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative efficacy, tolerability and safety of dolutegravir and efavirenz 400mg among antiretroviral therapies for first-line HIV treatment: A systematic literature review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. Dolutegravir – a review of the pharmacology, efficacy, and safety in the treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Resistance Profile of BMS-707035 with other HIV-1 Integrase Inhibitors
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profile of the investigational HIV-1 integrase strand transfer inhibitor (INSTI) BMS-707035 with other approved and investigational INSTIs. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of HIV-1 therapeutics.
Introduction to HIV-1 Integrase Inhibition and Resistance
HIV-1 integrase is a critical enzyme responsible for inserting the viral DNA into the host cell's genome, a crucial step in the viral replication cycle. Integrase strand transfer inhibitors (INSTIs) block this process, leading to potent antiviral activity. The clinical use of first-generation INSTIs, such as raltegravir (RAL) and elvitegravir (EVG), has been challenged by the emergence of drug resistance mutations. Second-generation INSTIs, including dolutegravir (DTG), bictegravir (BIC), and cabotegravir (CAB), were developed to have a higher genetic barrier to resistance and to maintain activity against many viruses resistant to first-generation agents.
This compound is an investigational INSTI that has shown potent activity against wild-type HIV-1. Understanding its cross-resistance profile with other INSTIs is essential for defining its potential role in future HIV treatment strategies.
Cross-Resistance Profile of this compound
While comprehensive, direct comparative data for this compound against a full panel of INSTI-resistant mutants alongside all other approved INSTIs is limited in publicly available literature, existing research and general knowledge of INSTI resistance patterns allow for an informed comparison.
Several key mutations in the HIV-1 integrase enzyme are known to confer resistance to INSTIs. The most significant of these include mutations at positions Y143, Q148, and N155.[1] The Q148 pathway, often in combination with secondary mutations like G140S, is particularly challenging as it can confer broad cross-resistance to many INSTIs.[1]
This compound is known to be affected by specific integrase mutations, including V75I, Q148R, V151I, and G163R.[2] The mutation at position Q148 is considered crucial for the binding of this compound to the integrase enzyme.[2]
Table 1: Summary of Cross-Resistance of Integrase Inhibitors to Key Resistance Mutations
| Integrase Mutation(s) | Raltegravir (RAL) | Elvitegravir (EVG) | Dolutegravir (DTG) | Bictegravir (BIC) | Cabotegravir (CAB) | This compound |
| Wild-Type | Susceptible | Susceptible | Susceptible | Susceptible | Susceptible | Susceptible |
| Y143R/C/H | High Resistance | Low to Intermediate Resistance | Susceptible to Low Resistance | Susceptible to Low Resistance | Susceptible to Low Resistance | Data not available |
| N155H | Intermediate to High Resistance | High Resistance | Susceptible | Susceptible | Susceptible | Data not available |
| Q148H/K/R | High Resistance | High Resistance | Low to Intermediate Resistance | Low to Intermediate Resistance | Intermediate Resistance | Reduced Susceptibility |
| G140S + Q148H/R | High Resistance | High Resistance | Intermediate to High Resistance | Intermediate Resistance | High Resistance | Likely Reduced Susceptibility |
| V75I, V151I, G163R | Variable | Variable | Variable | Variable | Variable | Reduced Susceptibility |
This table is a synthesis of information from multiple sources and general knowledge of INSTI resistance. Direct fold-change values for this compound are not available in the public domain for a direct comparison.
Experimental Protocols
The determination of cross-resistance profiles for antiretroviral drugs is typically performed using phenotypic susceptibility assays. These assays measure the concentration of a drug required to inhibit viral replication by 50% (EC50) or 90% (EC90), or the inhibitory concentration for enzymatic activity by 50% (IC50). The fold change in EC50 or IC50 for a mutant virus compared to a wild-type reference virus indicates the level of resistance.
Phenotypic Resistance Assay (Cell-Based)
This method assesses the susceptibility of HIV-1 variants to integrase inhibitors in a cell culture system.
1. Generation of Recombinant Viruses:
-
The integrase-coding region from patient-derived plasma HIV-1 RNA or from site-directed mutagenesis is amplified by RT-PCR.
-
The amplified integrase gene is then cloned into an HIV-1 laboratory strain vector that has its own integrase gene deleted (e.g., pNL4-3Δint).
-
The resulting recombinant plasmids are transfected into a suitable cell line (e.g., 293T cells) to produce viral stocks.
2. Virus Titration:
-
The produced viral stocks are titrated to determine the amount of virus needed to achieve a consistent level of infection in the subsequent susceptibility assay. This is often done by measuring the reverse transcriptase activity or by using an indicator cell line.
3. Drug Susceptibility Assay:
-
An indicator cell line that expresses a reporter gene (e.g., luciferase or green fluorescent protein) under the control of the HIV-1 LTR (e.g., TZM-bl cells) is seeded in 96-well plates.
-
The cells are infected with a standardized amount of the recombinant virus in the presence of serial dilutions of the integrase inhibitors being tested (this compound, raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir).
-
After a defined incubation period (e.g., 48 hours), the expression of the reporter gene is measured.
4. Data Analysis:
-
The drug concentration that inhibits viral replication by 50% (EC50) is calculated for each virus and each drug using non-linear regression analysis.
-
The fold change in resistance is determined by dividing the EC50 of the mutant virus by the EC50 of the wild-type reference virus.
Biochemical Assay for Integrase Strand Transfer Activity
This in vitro assay directly measures the ability of an inhibitor to block the enzymatic activity of purified HIV-1 integrase.
1. Reagents and Materials:
-
Purified recombinant wild-type and mutant HIV-1 integrase enzymes.
-
Oligonucleotide substrates mimicking the viral DNA ends.
-
Assay buffer containing divalent cations (e.g., Mg2+ or Mn2+).
-
Integrase inhibitors (this compound and comparators) at various concentrations.
-
A detection system, which can be fluorescence-based or radioactivity-based.
2. Assay Procedure:
-
The integrase enzyme is pre-incubated with the inhibitor at various concentrations in the assay buffer.
-
The reaction is initiated by the addition of the oligonucleotide substrates.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is then stopped, and the products of the strand transfer reaction are quantified.
3. Data Analysis:
-
The concentration of the inhibitor that reduces the strand transfer activity by 50% (IC50) is determined.
-
The fold change in IC50 for mutant enzymes is calculated relative to the wild-type enzyme.
Visualizing Experimental Workflows and Resistance Mechanisms
The following diagrams illustrate the general workflow for phenotypic resistance testing and the conceptual mechanism of integrase inhibitor resistance.
Caption: Workflow for Phenotypic HIV-1 Integrase Inhibitor Resistance Testing.
Caption: Mechanism of Integrase Inhibitor Resistance.
References
A Comparative Guide to the Biochemical Evaluation of HIV Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used HIV integrase inhibitors, focusing on their performance in key biochemical assays. The information presented herein is intended to assist researchers in selecting and evaluating candidate compounds in the drug discovery and development pipeline. We will delve into the inhibitory activities of prominent integrase strand transfer inhibitors (INSTIs), detail the experimental protocols for essential biochemical assays, and visualize the underlying molecular mechanisms and experimental workflows.
Introduction to HIV Integrase and its Inhibitors
Human Immunodeficiency Virus (HIV) integrase is a critical enzyme responsible for inserting the viral DNA into the host cell's genome, a crucial step for viral replication. This process is primarily accomplished through two catalytic reactions: 3'-processing and strand transfer. Integrase inhibitors, a cornerstone of modern antiretroviral therapy, thwart this process, effectively halting the viral life cycle. This guide focuses on the biochemical comparison of three widely studied integrase inhibitors: Raltegravir, Dolutegravir, and Elvitegravir.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of HIV integrase inhibitors is commonly quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the integrase enzyme by 50%. The following tables summarize the IC50 values for Raltegravir, Dolutegravir, and Elvitegravir against the 3'-processing and strand transfer activities of HIV integrase. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Comparative IC50 Values for HIV Integrase Strand Transfer (ST) Inhibition
| Inhibitor | IC50 (nM) | Reference |
| Raltegravir | 7 ± 2 | [1] |
| Dolutegravir | 2.7 | [2] |
| Elvitegravir | 5 ± 1.5 | [1] |
Table 2: Comparative IC50 Values for HIV Integrase 3'-Processing (3'-P) Inhibition
| Inhibitor | IC50 (µM) | Reference |
| Raltegravir | > 10 | [1] |
| Dolutegravir | > 20 | |
| Elvitegravir | > 10 | [1] |
Note: Higher IC50 values for 3'-processing indicate that these inhibitors are significantly more potent against the strand transfer step.
Visualizing the Mechanism of Action
The following diagram illustrates the catalytic steps of HIV integrase and the point of intervention for integrase strand transfer inhibitors.
Experimental Protocols
Accurate evaluation of integrase inhibitors relies on robust and reproducible biochemical assays. Below are detailed protocols for the two primary assays used to characterize their activity.
HIV Integrase Strand Transfer (ST) Assay (Radioactive Method)
This assay measures the ability of HIV integrase to insert a labeled DNA substrate (representing the viral DNA) into a target DNA molecule.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (oligonucleotide mimicking the U5 end of HIV-1 LTR, 5'-end labeled with ³²P)
-
Target DNA (unlabeled supercoiled plasmid DNA, e.g., pGEM)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 5 mM MgCl₂, 10% (v/v) glycerol
-
Stop Solution: 0.5 M EDTA, 1% SDS, 0.5 mg/mL proteinase K
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine 2 µL of the test inhibitor (at various concentrations) with 40 µL of a pre-mixture containing 100 nM recombinant HIV-1 integrase and 10 nM ³²P-labeled donor DNA in assay buffer.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the integrase-DNA complex.
-
Initiate Reaction: Add 10 µL of target DNA (100 ng/µL) to each well to start the strand transfer reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop Reaction: Terminate the reaction by adding 10 µL of stop solution to each well.
-
Analysis: The reaction products are separated by agarose gel electrophoresis. The gel is then dried and exposed to a phosphor screen. The amount of radioactivity incorporated into the higher molecular weight strand transfer products is quantified using a phosphorimager.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
HIV Integrase 3'-Processing (3'-P) Assay (Non-Radioactive Method)
This assay measures the initial step of the integration process, where the integrase cleaves a dinucleotide from the 3' end of the viral DNA. This protocol utilizes a fluorescence-based detection method.
Materials:
-
Recombinant HIV-1 Integrase
-
3'-Processing Substrate: A double-stranded oligonucleotide with a biotin tag at the 5' end of one strand and a fluorophore (e.g., FAM) at the 3' end of the other, with the cleavage site positioned between the fluorophore and the rest of the strand.
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MnCl₂
-
Streptavidin-coated 96-well plates (black)
-
Wash Buffer: PBS with 0.05% Tween-20
-
Plate reader capable of fluorescence detection
Procedure:
-
Substrate Immobilization: Add 100 µL of 3'-processing substrate (100 nM in assay buffer) to each well of a streptavidin-coated 96-well plate. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well to remove unbound substrate.
-
Inhibitor Addition: Add 50 µL of the test inhibitor (at various concentrations in assay buffer) to each well.
-
Enzyme Addition: Add 50 µL of recombinant HIV-1 integrase (200 nM in assay buffer) to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Detection: After incubation, the cleaved fluorophore-containing dinucleotide is released into the supernatant. Transfer 80 µL of the supernatant from each well to a fresh black 96-well plate.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 485/520 nm for FAM).
-
Data Analysis: The fluorescence intensity is directly proportional to the 3'-processing activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value as described for the strand transfer assay.
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating HIV integrase inhibitors using the biochemical assays described above.
Conclusion
The biochemical assays detailed in this guide provide a robust framework for the in vitro characterization and comparison of HIV integrase inhibitors. The data presented for Raltegravir, Dolutegravir, and Elvitegravir highlight their potent and selective inhibition of the strand transfer reaction. By employing standardized protocols and clear data analysis, researchers can effectively screen and rank candidate inhibitors, accelerating the development of new and improved antiretroviral therapies.
References
- 1. Comparison of raltegravir and elvitegravir on HIV-1 integrase catalytic reactions and on a series of drug-resistant integrase mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antiviral Activity of BMS-707035: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antiviral activity of BMS-707035 against other HIV-1 integrase inhibitors. The information is presented to facilitate the objective assessment of its potential in various cellular models.
This compound is a potent and specific inhibitor of HIV-1 integrase, the enzyme essential for the integration of the viral DNA into the host cell genome.[1][2] This guide summarizes the available quantitative data on its antiviral efficacy and cytotoxicity, and provides detailed experimental protocols for its validation in different cell lines.
Performance Comparison of HIV-1 Integrase Inhibitors
The following table summarizes the antiviral potency (EC50) and cytotoxic concentration (CC50) of this compound and other commercially available HIV-1 integrase inhibitors in various cell lines. This data is crucial for assessing the therapeutic index (Selectivity Index, SI = CC50/EC50) of these compounds.
| Compound | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Not specified (in presence of 10% FBS) | 2[3] | ≥45[3] | >22500 |
| Raltegravir | MDMs | ~1.1 | >10 | >9090 |
| PBMCs | ~2.7 | >10 | >3703 | |
| C8166 | ~5.5 | >10 | >1818 | |
| Dolutegravir | MDMs | ~1.1 | >10 | >9090 |
| PBMCs | ~2.7 | >10 | >3703 | |
| C8166 | ~5.5 | >10 | >1818 | |
| Elvitegravir | Not specified | 0.97 | 25 | 25773 |
| MK-2048 | Macrophages | 0.4[4] | Not available | Not available |
| PBMCs | 0.9[4] | Not available | Not available | |
| C8166 T cells | 11.5[4] | Not available | Not available | |
| L870,810 | Macrophages | 1.5[4] | Not available | Not available |
| PBMCs | 14.3[4] | Not available | Not available | |
| C8166 T cells | 10.6[4] | Not available | Not available |
Note: Data for Raltegravir and Dolutegravir are derived from a comparative study and presented as approximate values. The EC50 for this compound was determined in the presence of 10% Fetal Bovine Serum. The CC50 for this compound was determined in "several cell lines" without further specification. Direct comparative studies of this compound across multiple cell lines are limited in the public domain.
Experimental Protocols
This section details the methodologies for key experiments to validate the antiviral activity of this compound.
Cell Lines and Culture Conditions
-
Cell Lines:
-
T-lymphoid cell lines: MT-4, CEM-SS, H9. These are commonly used for anti-HIV assays due to their high susceptibility to HIV-1 infection and clear cytopathic effects.
-
Monocyte/Macrophage cell lines: U937 or primary monocyte-derived macrophages (MDMs). These are important for evaluating antiviral activity in a key reservoir for HIV-1.
-
Other cell lines: HEK293T (for virus production), TZM-bl (for luciferase-based entry assays).
-
-
Culture Medium: RPMI 1640 supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Antiviral Activity Assay (EC50 Determination)
This protocol is based on the inhibition of virus-induced cytopathic effect (CPE) in MT-4 cells.
-
Cell Preparation: Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Preparation: Prepare a serial dilution of this compound and comparator compounds (e.g., Raltegravir, Dolutegravir) in culture medium.
-
Infection: Add 50 µL of a pre-titered stock of HIV-1 (e.g., strain IIIB or NL4-3) at a multiplicity of infection (MOI) of 0.01 to each well. A virus-free control and a no-compound control should be included.
-
Treatment: Immediately add 50 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for 4-5 days at 37°C.
-
Quantification of CPE: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Data Analysis: Solubilize the formazan crystals with 150 µL of DMSO and measure the absorbance at 540 nm. The EC50 value is calculated as the compound concentration that inhibits viral CPE by 50% compared to the virus control.
Cytotoxicity Assay (CC50 Determination)
-
Cell Preparation: Seed MT-4 cells (or other relevant cell lines) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: Add 100 µL of serial dilutions of this compound and comparator compounds to the wells. A no-compound control is included.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C.
-
Quantification of Cell Viability: Assess cell viability using the MTT assay as described above.
-
Data Analysis: The CC50 value is calculated as the compound concentration that reduces the viability of uninfected cells by 50% compared to the untreated control.
Visualizing Key Processes
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its validation.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Antiviral and Cytotoxicity Assays.
References
Comparative Analysis of Fostemsavir's Activity Against Diverse HIV-1 Subtypes
A comprehensive guide for researchers and drug development professionals on the efficacy of the first-in-class HIV-1 attachment inhibitor, Fostemsavir, against various viral subtypes, with a comparative look at other entry inhibitors.
Fostemsavir, a phosphonooxymethyl prodrug of temsavir (BMS-626529), marks a significant advancement in antiretroviral therapy as the first approved HIV-1 attachment inhibitor.[1][2][3][4] Its unique mechanism of action, targeting the viral envelope glycoprotein gp120, offers a crucial therapeutic option for heavily treatment-experienced individuals with multidrug-resistant HIV-1.[1][5] This guide provides a detailed comparison of Fostemsavir's activity against a range of HIV-1 subtypes, supported by experimental data, and contrasts its performance with other entry inhibitors, namely the post-attachment inhibitor Ibalizumab and the CCR5 co-receptor antagonist Maraviroc.
Mechanism of Action
Fostemsavir is orally administered and rapidly converted to its active form, temsavir, by alkaline phosphatase in the gut.[2][6][7] Temsavir then binds directly to the gp120 subunit of the HIV-1 envelope protein, near the CD4 binding site.[6][7] This interaction prevents the conformational changes in gp120 necessary for its attachment to the host cell's CD4 receptor, thereby blocking the initial and critical step of viral entry into the host cell.[6][7]
Comparative Antiviral Activity
The in vitro antiviral activity of temsavir and its comparators against a panel of HIV-1 subtypes is summarized below. The data, presented as median EC50 values (the concentration of a drug that gives half-maximal response), demonstrate the broad activity of temsavir across most major HIV-1 subtypes.
| HIV-1 Subtype | Temsavir (BMS-626529) EC50 (nM) | Ibalizumab EC50 (µg/mL) | Maraviroc EC50 (nM) |
| A | 2.24 | Broadly active | 0.1 - 1.25 |
| B | 0.34 | Broadly active | 0.1 - 1.25 |
| C | 1.30 | Broadly active | 0.1 - 1.25 |
| D | Broadly active | Broadly active | 0.1 - 1.25 |
| F | Broadly active | Broadly active | 0.1 - 1.25 |
| G | Broadly active | Broadly active | 0.1 - 1.25 |
| CRF01_AE | >100 (Resistant) | Broadly active | 0.1 - 1.25 |
| Group O | Reduced Susceptibility | Broadly active | 0.1 - 1.25 |
Note: Data compiled from multiple sources.[8][9][10] "Broadly active" indicates consistent activity across various isolates of that subtype, though specific median EC50 values were not uniformly available in a comparative format. Maraviroc is only active against CCR5-tropic HIV-1.
Temsavir demonstrates potent activity, with EC50 values in the low nanomolar range against the majority of HIV-1 isolates.[11][12] A notable exception is the CRF01_AE subtype, which exhibits natural resistance to temsavir.[13] This resistance is attributed to polymorphisms in the gp120 protein that interfere with drug binding.[13] Ibalizumab, a monoclonal antibody that binds to domain 2 of the CD4 receptor, shows broad activity against a wide range of HIV-1 subtypes, including those resistant to other entry inhibitors.[4][12][14] Maraviroc, which blocks the interaction between gp120 and the CCR5 co-receptor, is effective against CCR5-tropic viruses across various clades.[8][15]
Resistance Profile
Resistance to Fostemsavir is associated with mutations in the gp120 envelope glycoprotein. Key substitutions that have been identified to reduce susceptibility to temsavir include those at positions S375, M426, M434, and M475.[13] The prevalence of these resistance-associated polymorphisms is generally low in treatment-naïve populations.[13]
Experimental Protocols
The evaluation of antiviral activity against different HIV-1 subtypes is primarily conducted using in vitro assays. The following are detailed methodologies for key experiments.
Pseudovirus Neutralization Assay
This assay measures the ability of a drug to inhibit infection by pseudoviruses expressing the HIV-1 envelope protein of interest.
1. Production of Env-Pseudotyped Viruses:
-
Co-transfect 293T cells with an Env-expressing plasmid (specific to the desired HIV-1 subtype) and an Env-deficient HIV-1 backbone plasmid carrying a reporter gene (e.g., luciferase).
-
Culture the cells for 48-72 hours.
-
Harvest the supernatant containing the pseudoviruses and filter to remove cellular debris.
-
Determine the virus titer (e.g., by measuring TCID50 - 50% tissue culture infectious dose).
2. Neutralization Assay:
-
Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and containing a Tat-responsive luciferase reporter gene) in 96-well plates.
-
Prepare serial dilutions of the test compound (e.g., temsavir).
-
Pre-incubate the pseudovirus with the diluted compound for 1 hour at 37°C.
-
Add the virus-compound mixture to the TZM-bl cells.
-
Incubate for 48 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the 50% effective concentration (EC50) by determining the compound concentration that causes a 50% reduction in luciferase activity compared to the virus control (no compound).
Cell-Cell Fusion Assay
This assay assesses the ability of a compound to block the fusion of cells expressing the HIV-1 envelope protein with target cells expressing CD4 and co-receptors.
1. Cell Preparation:
-
Effector Cells: Transfect a cell line (e.g., 293T) with a plasmid expressing the HIV-1 Env protein and a plasmid for a reporter enzyme (e.g., the α fragment of β-galactosidase).
-
Target Cells: Transfect a cell line with plasmids expressing CD4, a co-receptor (CCR5 or CXCR4), and the corresponding complementary fragment of the reporter enzyme (e.g., the ω fragment of β-galactosidase).
2. Fusion Assay:
-
Mix the effector and target cells in the presence of serial dilutions of the test compound.
-
Incubate the cell mixture for a defined period (e.g., 2-6 hours) at 37°C to allow for cell fusion.
-
Lyse the cells and add the substrate for the reporter enzyme.
-
Measure the enzyme activity (e.g., colorimetric or chemiluminescent signal).
-
A reduction in signal in the presence of the compound indicates inhibition of cell-cell fusion.
Conclusion
Fostemsavir represents a valuable addition to the antiretroviral armamentarium, demonstrating potent activity against a wide range of HIV-1 subtypes. Its novel mechanism of action makes it particularly useful for patients with extensive drug resistance. While it shows reduced efficacy against the CRF01_AE subtype, its overall broad spectrum of activity, combined with a distinct resistance profile, underscores its importance in the management of HIV-1 infection. Continued surveillance of its activity against diverse and emerging HIV-1 strains will be crucial for its long-term clinical utility.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Efficacy and Safety Profile of Fostemsavir for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hivclinic.ca [hivclinic.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Safety, Pharmacokinetics, and Antiretroviral Activity of Multiple Doses of Ibalizumab (formerly TNX-355), an Anti-CD4 Monoclonal Antibody, in Human Immunodeficiency Virus Type 1-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-function analyses reveal key molecular determinants of HIV-1 CRF01_AE resistance to the entry inhibitor temsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distinct HIV-1 Neutralization Potency Profiles of Ibalizumab-Based Bispecific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of BMS-707035: A Comparative Guide to HIV Integrase Strand Transfer Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the investigational HIV integrase strand transfer inhibitor (INSTI) BMS-707035, alongside other established INSTIs. Due to the limited publicly available in vivo efficacy data for this compound, this guide presents available preclinical data and provides a framework for comparison with leading compounds in its class by detailing established in vivo experimental protocols.
Mechanism of Action: Targeting HIV Integration
Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that prevent the integration of viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[1] They achieve this by binding to the active site of the HIV integrase enzyme, chelating essential metal ions, and blocking the strand transfer reaction. This action effectively halts the virus's ability to establish a persistent infection within the host cell.
Figure 1: HIV Integration Pathway and INSTI Mechanism of Action.
Comparative Preclinical Data
| Compound | Target | In Vitro IC50 / EC50 | Animal Model | In Vivo Efficacy Highlights | Pharmacokinetic Profile |
| This compound | HIV-1 Integrase | IC50: 15 nM (Strand Transfer)[2] | Rat, Dog, Monkey | Selected for Phase I clinical trials based on excellent antiviral activity and preclinical profiles.[3] | Low clearance with moderate to long elimination half-lives in preclinical species.[4] |
| Raltegravir | HIV-1 Integrase | EC50: 2-10 nM | Humanized Mice, Rhesus Macaques | Suppressed viral RNA in plasma and cervicovaginal fluids in infected BLT mice.[4] | Plasma concentrations comparable to human therapeutic doses achieved in animal models.[4] |
| Dolutegravir | HIV-1 Integrase | EC50: 0.51 nM | Rhesus Macaques | Achieved plasma concentrations in macaques that are equivalent to human clinical doses. | Dose-proportional pharmacokinetics observed in macaques. |
| Bictegravir | HIV-1 Integrase | EC50: 1.5-2.4 nM | Mice, Dogs, Monkeys | Maintained plasma concentrations above the protein-adjusted EC95 for 24 hours in preclinical species. | Low clearance and a long half-life supportive of once-daily dosing. |
Experimental Protocols for In Vivo Efficacy Evaluation
The following outlines a general experimental protocol for assessing the in vivo efficacy of an INSTI in a humanized mouse model, based on established methodologies for other INSTIs.
1. Animal Model:
-
Model: Humanized mice (e.g., BLT - Bone Marrow/Liver/Thymus) are utilized as they possess a functional human immune system and are susceptible to HIV-1 infection.
-
Justification: This model allows for the evaluation of antiviral efficacy against clinically relevant HIV-1 strains in the context of a human immune system.
2. Study Design:
-
Groups:
-
Vehicle control group (placebo).
-
Test compound group (e.g., this compound) at various dose levels.
-
Positive control group (e.g., an established INSTI like Raltegravir).
-
-
Dosing: Oral gavage is a common route of administration for daily dosing. The dosage is determined based on prior pharmacokinetic studies to achieve plasma concentrations relevant to human therapeutic levels.
3. Experimental Procedure:
-
Infection: Mice are challenged with a high-titer HIV-1 isolate (e.g., via intravenous or mucosal route).
-
Treatment: Dosing with the investigational and control drugs begins at a specified time point post-infection (e.g., 24 hours) and continues for a defined period (e.g., 14-28 days).
-
Monitoring:
-
Viral Load: Plasma viral RNA is quantified at regular intervals (e.g., weekly) using RT-qPCR to determine the reduction in viremia.
-
CD4+ T-cell Counts: Peripheral blood is analyzed by flow cytometry to assess the preservation or recovery of human CD4+ T-cells.
-
Drug Concentration: Plasma samples are collected to measure drug levels and ensure adequate exposure.
-
4. Efficacy Endpoints:
-
The primary endpoint is the log10 reduction in plasma HIV-1 RNA compared to the vehicle control group.
-
Secondary endpoints include the change in absolute CD4+ T-cell counts and the proportion of animals with undetectable viral loads at the end of treatment.
Figure 2: Generalized workflow for in vivo efficacy testing of INSTIs.
Conclusion
This compound has demonstrated potent in vitro anti-HIV-1 activity and favorable preclinical pharmacokinetic profiles, leading to its advancement into clinical development.[3] However, a direct in vivo comparison of its efficacy against other marketed INSTIs has not been reported in the public domain. The provided experimental framework, based on studies with compounds like raltegravir, offers a robust methodology for such a head-to-head comparison in a relevant animal model. Future publication of direct comparative in vivo studies will be crucial to fully elucidate the therapeutic potential of this compound relative to the current standard of care for HIV-1 infection.
References
Comparative Safety and Toxicity Profile of BMS-707035 and Raltegravir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety and toxicity profiles of the investigational HIV-1 integrase inhibitor BMS-707035 and the approved drug raltegravir. The information is compiled from publicly available preclinical and clinical data to assist researchers in understanding the toxicological landscape of this class of antiretroviral agents.
Executive Summary
This compound is an investigational HIV-1 integrase strand transfer inhibitor that demonstrated potent antiviral activity in preclinical studies.[1] Its development, however, appears to have been discontinued, as a Phase 2 clinical trial was withdrawn and no subsequent clinical data has been made public.[2] In contrast, raltegravir was the first HIV-1 integrase inhibitor to receive FDA approval and has a well-documented safety profile from extensive clinical use.[3][4]
This comparison relies on the available preclinical data for this compound and the comprehensive preclinical and clinical safety data for raltegravir. While a direct comparison is limited by the lack of clinical data for this compound, this guide aims to provide a structured overview based on the existing information.
Preclinical Safety and Toxicity Data
The following table summarizes the available quantitative preclinical safety data for this compound and raltegravir. It is important to note that publicly available, specific quantitative toxicity data for this compound is limited. The compound was reported to have "acceptable in vitro and in vivo toxicity profiles" which supported its advancement into clinical trials.[1]
| Parameter | This compound | Raltegravir |
| In Vitro Cytotoxicity | No overt cytotoxicity reported in several cell lines.[1] | Not specified in the provided search results. |
| Acute Oral Toxicity (LD50) | Data not publicly available. | > 2,000 mg/kg (Mouse, male and female)[5][6] > 5,000 mg/kg (Rat)[5][6] |
| Repeat-Dose Toxicity (NOAEL) | Data not publicly available. | Well-tolerated in rats and dogs at doses resulting in exposures 3- to 5-fold higher than the clinical dose of 400 mg BID.[7] |
| Genotoxicity | Data not publicly available. | Not specified in the provided search results. |
| Carcinogenicity | Data not publicly available. | Assessment ongoing in rats and mice at the time of initial FDA review.[7] |
| Reproductive and Developmental Toxicity | Data not publicly available. | No effect on fertility in male and female rats at exposures 3-fold above the recommended human dose.[7] |
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not publicly available. However, standard methodologies are employed for preclinical safety and toxicity testing of antiviral drug candidates.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay is a colorimetric method used to assess cell viability.[8]
-
Cell Plating: Host cells are seeded in 96-well plates and incubated to allow for attachment and growth.
-
Compound Addition: The test compound (e.g., this compound or raltegravir) is added to the wells in a series of dilutions. Control wells with untreated cells are also included.
-
Incubation: The plates are incubated for a period that mirrors the duration of antiviral assays (typically 3-7 days).
-
MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the drug that causes a 50% reduction in cell viability, is calculated.
Animal Toxicology Studies (Rodent and Non-Rodent)
These studies are conducted to evaluate the potential toxicity of a drug candidate in vivo.[9]
-
Species Selection: At least two mammalian species, one rodent (e.g., rat or mouse) and one non-rodent (e.g., dog or non-human primate), are typically used.[10]
-
Dose Administration: The drug is administered via the intended clinical route (e.g., oral gavage for an orally administered drug) at multiple dose levels. A control group receives a vehicle.
-
Duration: Study duration can range from acute (single dose) to chronic (months to years) depending on the intended duration of clinical use.
-
Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, food consumption, and behavior.
-
Clinical Pathology: Blood and urine samples are collected at various time points to assess hematology, clinical chemistry, and urinalysis parameters.
-
Pathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined for gross abnormalities. Tissues are collected for histopathological evaluation.
-
Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL), the highest dose at which no adverse effects are observed, is determined. For acute toxicity, the Lethal Dose 50 (LD50), the dose that is lethal to 50% of the test animals, may be calculated.
Mandatory Visualizations
HIV-1 Integrase Signaling Pathway
The following diagram illustrates the key steps in the integration of HIV-1 DNA into the host cell genome, the process targeted by integrase inhibitors like this compound and raltegravir.
References
- 1. The discovery and preclinical evaluation of this compound, a potent HIV-1 integrase strand transfer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic/pharmacodynamic investigation of raltegravir with or without lamivudine in the context of HIV-1 pre-exposure prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-Term Safety from the Raltegravir Clinical Development Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. msd.com [msd.com]
- 6. msd.com [msd.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. noblelifesci.com [noblelifesci.com]
- 10. Justification for species selection for pharmaceutical toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of BMS-707035 Against Key HIV-1 Integrase Mutations
For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance is paramount in the ongoing effort to combat HIV-1. This guide provides a comparative analysis of the investigational integrase strand transfer inhibitor (INSTI) BMS-707035 against four key resistance mutations: V75I, Q148R, V151I, and G163R. Through a synthesis of available data, this document outlines the impact of these mutations on drug efficacy, details the experimental protocols for resistance assessment, and visualizes the underlying molecular interactions and workflows.
This compound is a potent inhibitor of HIV-1 integrase, a critical enzyme for viral replication.[1] It functions by blocking the strand transfer step of proviral DNA integration into the host genome. However, the emergence of drug resistance mutations within the integrase enzyme can significantly compromise its efficacy. The mutations V75I, Q148R, V151I, and G163R have been identified as conferring resistance to HIV-1 integrase inhibitors.[2][3]
Comparative Analysis of Resistance Mutations
| Mutation | Location in Integrase | Known Impact on Integrase Inhibitors |
| V75I | Catalytic Core Domain | Often emerges as a secondary mutation that, in combination with primary resistance mutations, can enhance resistance to second-generation INSTIs.[4] The combination of L74F and V75I has been shown to increase resistance to both raltegravir and elvitegravir.[4] |
| Q148R | Catalytic Core Domain | A primary resistance mutation that significantly reduces the susceptibility to first-generation INSTIs like raltegravir and elvitegravir.[5] The Q148R mutation alone can confer a 14-fold increase in resistance to raltegravir in HIV-2.[5] It is a critical residue for the binding of this compound.[2] |
| V151I | Catalytic Core Domain | Generally considered a secondary mutation that can contribute to resistance when present with other primary mutations.[6] |
| G163R | Catalytic Core Domain | An accessory mutation that is frequently detected in INSTI-naïve patients and can contribute to low-level resistance.[7] |
Experimental Protocols
The assessment of antiviral drug resistance is typically conducted through genotypic or phenotypic assays. Phenotypic assays provide a direct measure of the reduction in drug susceptibility.
Recombinant Virus Phenotypic Assay Protocol
This method is widely used to determine the susceptibility of HIV-1 to various antiretroviral drugs, including integrase inhibitors.
1. Amplification of the Integrase Gene:
-
Viral RNA is extracted from patient plasma samples.
-
Reverse transcription-polymerase chain reaction (RT-PCR) is used to convert the viral RNA into complementary DNA (cDNA).
-
A nested PCR is then performed to amplify the full-length integrase coding region from the cDNA.
2. Generation of Recombinant Viruses:
-
The amplified patient-derived integrase gene is inserted into a replication-competent HIV-1 laboratory vector that has its own integrase gene deleted. This is often achieved through homologous recombination or ligation into a plasmid.
-
The resulting recombinant plasmid DNA is then transfected into a suitable human cell line (e.g., HEK293T cells).
-
The transfected cells produce infectious recombinant virus particles containing the patient-derived integrase enzyme.
3. Drug Susceptibility Testing:
-
Target cells (e.g., TZM-bl cells, which express a luciferase reporter gene upon HIV-1 infection) are seeded in 96-well plates.
-
The cells are infected with the recombinant virus in the presence of serial dilutions of the integrase inhibitor being tested (e.g., this compound).
-
After a set incubation period (typically 48 hours), the level of virus replication is quantified by measuring the reporter gene activity (e.g., luciferase activity).
4. Data Analysis:
-
The drug concentration that inhibits viral replication by 50% (EC50) is calculated for both the patient-derived virus and a wild-type reference virus.
-
The fold change in resistance is determined by dividing the EC50 of the patient virus by the EC50 of the reference virus. A fold change greater than a certain cutoff value indicates clinically significant resistance.
Visualizing the Pathways
To better understand the processes involved in HIV-1 integration and the assessment of drug resistance, the following diagrams illustrate the key pathways and workflows.
Caption: HIV-1 Integration and Inhibition Pathway.
Caption: Phenotypic Resistance Assay Workflow.
Conclusion
The development of resistance to integrase inhibitors like this compound remains a significant challenge in HIV-1 therapy. While the precise quantitative impact of individual mutations V75I, Q148R, V151I, and G163R on this compound efficacy requires further dedicated studies, their known roles in resistance to other INSTIs underscore their clinical relevance. The Q148R mutation, in particular, is a critical determinant of resistance. Understanding the mechanisms of resistance through robust experimental assays and structural biology is essential for the design of next-generation inhibitors that can overcome these challenges and provide durable therapeutic options for individuals living with HIV-1.
References
- 1. The discovery and preclinical evaluation of this compound, a potent HIV-1 integrase strand transfer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. journals.asm.org [journals.asm.org]
- 4. rcsb.org [rcsb.org]
- 5. Phenotypic susceptibility of HIV-2 to raltegravir: integrase mutations Q148R and N155H confer raltegravir resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
A Structural and Functional Comparison of BMS-707035 and Other HIV-1 Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational HIV-1 integrase inhibitor BMS-707035 with other key integrase inhibitors, including first and second-generation Integrase Strand Transfer Inhibitors (INSTIs) and Allosteric Integrase Inhibitors (ALLINIs). The information is presented to facilitate objective analysis and is supported by experimental data and detailed methodologies.
Introduction to HIV-1 Integrase Inhibition
HIV-1 integrase (IN) is a critical enzyme responsible for integrating the viral DNA into the host cell's genome, a crucial step for viral replication.[1] Inhibitors of this enzyme are a cornerstone of modern antiretroviral therapy (ART). These inhibitors are broadly classified based on their mechanism of action, primarily as Integrase Strand Transfer Inhibitors (INSTIs), which bind to the active site of the enzyme, or Allosteric Integrase Inhibitors (ALLINIs), which bind to a different site and induce a conformational change that inhibits integrase function.[2]
This compound is a pyrimidine carboxamide derivative and a potent INSTI, structurally similar to the first-in-class INSTI, raltegravir.[3] This guide will delve into a detailed structural and functional comparison of this compound with other notable integrase inhibitors.
Data Presentation: A Comparative Analysis
The following tables summarize the in vitro activity, cytotoxicity, and resistance profiles of this compound and other selected integrase inhibitors.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Integrase Inhibitors
| Inhibitor | Class | IC50 (nM) | EC50 (nM) | CC50 (µM) | Cell Line |
| This compound | INSTI | 15[4] | 2 - 17[5] | ≥45[5] | Various |
| Raltegravir | INSTI | 2-7 | 13-26 | >100 | MT-4, H9 |
| Elvitegravir | INSTI | 7.2 | 0.9-1.7 | 17.2[6] | MT-4, CEMx174 |
| Dolutegravir | INSTI | 2.7[1] | 0.51 - 2.2[1] | 4.8 - 189[1] | PBMCs, MT-4 |
| Bictegravir | INSTI | 7.5[7] | 1.5 - 2.4[7] | >10 (MT-2), >3.6 (MT-4)[7] | MT-2, MT-4 |
| Cabotegravir | INSTI | 2.5 | 0.22 | >100 | MT-2 |
| BI-224436 | ALLINI | 15 (3'-processing)[8] | <15[9] | >90[9] | C8166 |
| Pirmitegravir | ALLINI | N/A | 0.61 | >100 | MT-4 |
IC50: 50% inhibitory concentration in enzymatic assays. EC50: 50% effective concentration in cell-based antiviral assays. CC50: 50% cytotoxic concentration. N/A: Not available.
Table 2: Common Resistance Mutations Associated with Integrase Inhibitors
| Inhibitor | Primary Resistance Mutations |
| This compound | V75I, Q148R, V151I, G163R[4] |
| Raltegravir | Y143R/C, Q148H/K/R, N155H[4][10] |
| Elvitegravir | T66I, E92Q, T97A, S147G, Q148R, N155H[3][5] |
| Dolutegravir | G118R, R263K[2][11] |
| Bictegravir | G118R, R263K[12] |
| Cabotegravir | Q148R, N155H, R263K |
| ALLINIs (e.g., BI-224436, Pirmitegravir) | A128T, L102F, Y99H[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide substrates mimicking the viral DNA ends (donor substrate) and a target DNA substrate.
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2 or MnCl2)
-
96-well plates
-
Detection system (e.g., radioactivity, fluorescence, or colorimetric)
Protocol:
-
Coat 96-well plates with a capture molecule (e.g., streptavidin if using a biotinylated donor substrate).
-
Add the biotinylated donor DNA substrate to the wells and incubate to allow binding.
-
Wash the wells to remove unbound substrate.
-
Prepare a reaction mixture containing recombinant HIV-1 integrase in the assay buffer.
-
Add serial dilutions of the test inhibitor (e.g., this compound) to the wells, followed by the integrase reaction mixture.
-
Initiate the strand transfer reaction by adding the target DNA substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction and wash the wells to remove unintegrated DNA.
-
Detect the integrated product using a labeled probe or antibody specific for the target DNA.
-
Quantify the signal and calculate the IC50 value, which is the concentration of the inhibitor that reduces the strand transfer activity by 50%.
Antiviral Assay (TZM-bl Reporter Gene Assay)
This cell-based assay determines the concentration of a compound required to inhibit HIV-1 replication in a cellular context.
Materials:
-
TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene)
-
HIV-1 viral stocks (e.g., laboratory-adapted strains or clinical isolates)
-
Cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin)
-
Test compounds dissolved in DMSO
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.[4]
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the culture medium from the cells and add the diluted compounds.
-
Infect the cells by adding a pre-titered amount of HIV-1 virus stock.[4]
-
Include control wells with cells and virus only (positive control) and cells only (negative control).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[4]
-
After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of viral inhibition for each compound concentration relative to the positive control.
-
Determine the EC50 value, the concentration of the compound that inhibits viral replication by 50%.
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of a compound to host cells.
Materials:
-
Host cell line (e.g., MT-4, CEM, or peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl)
-
96-well cell culture plates
-
Spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Add serial dilutions of the test compounds to the wells. Include control wells with cells and medium only (cell viability control).
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control.
-
Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of different classes of integrase inhibitors and a generalized experimental workflow.
Caption: Mechanisms of action for INSTIs and ALLINIs.
Caption: Generalized workflow for in vitro evaluation of HIV inhibitors.
References
- 1. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Novel 3'-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CD8 T Cell Virus Inhibition Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of BMS-707035: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the investigational HIV-1 integrase inhibitor, BMS-707035, to ensure laboratory safety and environmental compliance.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, a potent, specific, and reversible HIV-1 integrase inhibitor. In the absence of a specific Safety Data Sheet (SDS) with detailed disposal instructions, a conservative approach is warranted, treating this compound as a potentially hazardous chemical waste due to its biological activity.
Key Chemical Properties and Hazard Assessment
A summary of the relevant chemical and physical properties of this compound is provided below. While not classified as overtly cytotoxic in some studies, its potent enzymatic inhibition necessitates handling as a hazardous substance.[1]
| Property | Value |
| Chemical Name | N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-(tetrahydro-1,1-dioxido-2H-1,2-thiazin-2-yl)-4-pyrimidinecarboxamide[2] |
| Molecular Formula | C17H19FN4O5S[3][4] |
| Molecular Weight | 410.4 g/mol [3] |
| Appearance | Solid powder[2] |
| Solubility | Slightly soluble in DMSO[2] |
| Hazard Classification | Potentially Hazardous Chemical Waste (due to biological activity) |
Step-by-Step Disposal Procedures
The following procedures are recommended for the disposal of solid this compound and solutions of this compound in dimethyl sulfoxide (DMSO).
Personal Protective Equipment (PPE)
Before handling this compound in any form, ensure the following PPE is worn:
-
Safety goggles
-
Lab coat
-
Chemical-resistant gloves (nitrile or neoprene)
Disposal of Solid this compound
-
Waste Collection:
-
Place all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), and weighing papers, into a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Include the date of waste generation.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Disposal of this compound in DMSO Solutions
Solutions of this compound in DMSO require careful handling due to the properties of the solvent.
-
Waste Segregation:
-
Collect all liquid waste containing this compound and DMSO in a dedicated, leak-proof, and chemically compatible container. Do not mix with other solvent waste streams unless approved by your institution's EHS department.
-
-
Labeling:
-
Clearly label the container with "Hazardous Waste," the names of all constituents ("this compound" and "Dimethyl Sulfoxide"), and their approximate concentrations.
-
Include the date of waste generation.
-
-
Storage:
-
Store the sealed liquid waste container in a designated satellite accumulation area, within secondary containment (e.g., a chemical-resistant tray) to prevent spills.
-
-
Disposal:
-
Contact your institution's EHS department for collection and disposal. Do not pour DMSO solutions down the drain.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and handling process for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Personal protective equipment for handling BMS-707035
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of BMS-707035, a potent HIV-1 integrase inhibitor. Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity. While not formally classified as a cytotoxic agent in the same manner as traditional chemotherapeutics, its potent biological activity necessitates cautious handling practices similar to those for hazardous compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE for various procedures involving this compound.
| Procedure | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Receiving & Storage | Double Nitrile Gloves | Safety Glasses | Standard Lab Coat | Not generally required |
| Weighing (Solid) | Double Nitrile Gloves | Safety Goggles | Disposable Gown | N95 or higher Respirator |
| Solubilization | Double Nitrile Gloves | Chemical Splash Goggles | Disposable Gown | Fume Hood |
| In Vitro Use | Nitrile Gloves | Safety Glasses | Standard Lab Coat | Biosafety Cabinet |
| Waste Disposal | Double Nitrile Gloves | Safety Goggles | Disposable Gown | Not generally required |
| Spill Cleanup | Heavy-duty Gloves | Chemical Splash Goggles | Disposable Gown | N95 or higher Respirator |
Standard Operating Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Wear a lab coat and double nitrile gloves when handling the package.
-
Store the compound in a designated, clearly labeled, and well-ventilated area, away from incompatible materials.
-
Consult the supplier's data sheet for specific storage temperature requirements (e.g., -20°C or -80°C for long-term storage).[1]
2. Weighing and Aliquoting (Solid Form):
-
All weighing of powdered this compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Wear a disposable gown, double nitrile gloves, and safety goggles. An N95 or higher-rated respirator is required during this process.[2][3]
-
Use dedicated spatulas and weigh boats. Clean all equipment thoroughly after use.
-
Minimize the creation of dust by handling the powder gently.
3. Solubilization:
-
Prepare solutions within a chemical fume hood.
-
Wear a disposable gown, double nitrile gloves, and chemical splash goggles.
-
This compound is reported to be soluble in DMSO.[4][5][6] Prepare stock solutions by slowly adding the solvent to the solid to avoid splashing.
-
Cap the vial tightly and vortex or sonicate as needed to ensure complete dissolution.
4. In Vitro Handling:
-
All subsequent dilutions and experimental manipulations involving cell culture should be performed in a Class II Biosafety Cabinet (BSC) to maintain sterility and protect the user.
-
Standard nitrile gloves and a lab coat are required.
Waste Disposal Plan
All materials that come into contact with this compound are considered chemical waste and must be disposed of accordingly.
-
Solid Waste: Contaminated items such as gloves, disposable gowns, weigh boats, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, sealed, and leak-proof hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Needles and syringes used for administration must be disposed of in a designated sharps container.
-
Follow all institutional and local regulations for hazardous waste disposal.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the affected area.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before re-entering the area, don the appropriate PPE for spill cleanup, including a disposable gown, double heavy-duty gloves, chemical splash goggles, and an N95 respirator.[2]
-
Containment: For liquid spills, use a chemical spill kit with absorbent pads to contain the spill. For solid spills, gently cover with damp absorbent paper to avoid raising dust.
-
Cleanup: Carefully clean the area, working from the outside of the spill inwards. Place all contaminated materials into a designated hazardous waste bag.
-
Decontamination: Decontaminate the spill surface with an appropriate cleaning agent (e.g., a detergent solution followed by a disinfectant if in a sterile environment).[2]
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
